11-Mercapto-1-undecanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-sulfanylundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGGZAVAARQJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294152 | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73768-94-2 | |
| Record name | 73768-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 11-Mercapto-1-undecanol (MUD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 11-Mercapto-1-undecanol (MUD), a critical bifunctional molecule widely utilized in the formation of self-assembled monolayers (SAMs), biosensor development, and various nanotechnology applications. This document details the core synthetic strategies, providing experimental protocols, comparative data, and workflow visualizations to aid researchers in the selection and implementation of the most suitable synthesis for their specific needs.
Introduction
This compound (HS(CH₂)₁₁OH), often abbreviated as MUD, is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by an eleven-carbon alkyl chain. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, facilitating the spontaneous formation of highly ordered SAMs. The hydroxyl terminus provides a hydrophilic interface and a reactive site for further chemical functionalization. This dual functionality makes MUD an invaluable building block in surface chemistry, materials science, and bioconjugation.
This guide explores the three predominant synthetic routes to MUD:
-
Nucleophilic Substitution of 11-Bromo-1-undecanol: A two-step process involving the formation of an isothiouronium salt followed by alkaline hydrolysis.
-
Thiol-Ene Radical Addition: A method involving the radical-mediated addition of a thiol-containing reagent across a terminal double bond.
-
Thioacetate Protection and Deprotection: A pathway that utilizes a protected thiol group to enhance stability and simplify handling, followed by a deprotection step to yield the final product.
Each of these pathways offers distinct advantages and disadvantages in terms of yield, purity, cost, and experimental complexity. The following sections provide detailed protocols and comparative data to inform the selection of an appropriate synthetic strategy.
Synthesis Pathways and Experimental Protocols
Nucleophilic Substitution of 11-Bromo-1-undecanol
This is a widely employed and classical method for the synthesis of thiols from alkyl halides. The reaction proceeds in two main stages: the formation of a stable S-alkylisothiouronium salt and its subsequent hydrolysis to the thiol.
Workflow Diagram:
Experimental Protocol:
-
Materials:
-
11-Bromo-1-undecanol
-
Thiourea
-
Ethanol, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2 M
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 11-bromo-1-undecanol (e.g., 10.0 g, 39.8 mmol) and thiourea (e.g., 3.33 g, 43.8 mmol) in anhydrous ethanol (e.g., 150 mL).
-
Place the flask under a nitrogen atmosphere and heat the mixture to reflux at approximately 80°C for 24 hours.[1]
-
After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Add a solution of sodium hydroxide (e.g., 4.78 g, 119.5 mmol) in deionized water (e.g., 20 mL) to the flask.
-
Heat the mixture to reflux for an additional 2 hours to effect hydrolysis of the isothiouronium salt.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
-
Characterization (Typical Data):
-
¹H NMR (CDCl₃, 300 MHz): δ 3.64 (t, 2H, -CH₂OH), 2.52 (q, 2H, -CH₂SH), 1.57 (m, 4H), 1.26 (br s, 14H), 1.34 (t, 1H, -SH).
-
¹³C NMR (CDCl₃, 75 MHz): δ 63.1, 39.2, 34.1, 32.8, 29.6, 29.5, 29.4, 29.1, 28.4, 25.7, 24.7.
-
Thiol-Ene Radical Addition
The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds. In the context of MUD synthesis, this typically involves the radical-initiated addition of thioacetic acid to an undecenyl alcohol, followed by deprotection of the thioacetate.
Workflow Diagram:
Experimental Protocol:
-
Materials:
-
11-Undecen-1-ol
-
Thioacetic acid
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Toluene or Ethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Thiol-Ene Addition: In a reaction vessel, dissolve 11-undecen-1-ol (e.g., 10.0 g, 58.7 mmol) and a radical initiator such as AIBN (1-2 mol%) in toluene or ethanol.[1]
-
Add thioacetic acid (a slight excess) to the mixture.
-
Heat the reaction mixture to between 60°C and 80°C for 12 to 24 hours under an inert atmosphere.[1]
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 11-acetylthio-1-undecanol can be purified by column chromatography or used directly in the next step.
-
Deprotection: Dissolve the crude 11-acetylthio-1-undecanol in ethanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of NaOH in water dropwise to the flask.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and neutralize with 2 M HCl.
-
Add diethyl ether and deionized water to a separatory funnel and transfer the reaction mixture.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
Reduction of 11,11'-Dithiobis(undecanol)
This method involves the cleavage of a disulfide bond to generate two thiol groups. This can be an effective route if the disulfide precursor is readily available.
Workflow Diagram:
Experimental Protocol:
-
Materials:
-
11,11'-Dithiobis(undecanol)
-
Dithiothreitol (DTT) or another reducing agent (e.g., NaBH₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve 11,11'-dithiobis(undecanol) (e.g., 5.0 g, 12.3 mmol) in a mixture of ethanol and water.
-
Add an excess of a reducing agent such as dithiothreitol (DTT) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the disulfide is fully reduced (monitor by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Further purification can be achieved by column chromatography.
-
Quantitative Data Summary
The selection of a synthesis pathway often depends on factors such as yield, purity, and reaction time. The following table summarizes typical quantitative data for the described methods.
| Synthesis Pathway | Starting Materials | Typical Yield | Typical Purity | Reaction Time | Key Considerations |
| Nucleophilic Substitution | 11-Bromo-1-undecanol, Thiourea | 70-85% | >95% | 26-30 hours | Two-step process; thiourea is a convenient thiol source. |
| Thiol-Ene Addition | 11-Undecen-1-ol, Thioacetic Acid | >85%[1] | High | 14-26 hours | High efficiency and atom economy; requires a radical initiator. |
| Disulfide Reduction | 11,11'-Dithiobis(undecanol) | High | High | 2-6 hours | Fast and clean reaction; depends on the availability of the disulfide precursor. |
| Thioacetate Deprotection | 11-Acetylthio-1-undecanol | 50-75% (for deprotection) | ~95% | 2-4 hours (for deprotection) | Useful for handling the otherwise reactive thiol; overall yield depends on the synthesis of the thioacetate. |
Note: Yields and reaction times are approximate and can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
Conclusion
The synthesis of this compound can be achieved through several reliable pathways. The choice of method will be dictated by the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The nucleophilic substitution route is a robust and well-established method. The thiol-ene reaction offers high efficiency and is a good example of a "click" chemistry approach. The reduction of the corresponding disulfide is a straightforward and high-yielding method if the precursor is accessible. Finally, the use of a thioacetate protecting group can be advantageous for handling and purification. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their synthetic needs.
References
The Bifunctional Nature of 11-Mercapto-1-undecanol: A Technical Guide for Surface Functionalization and Biomolecular Applications
An in-depth exploration of the synthesis, self-assembly, and versatile applications of 11-Mercapto-1-undecanol (MUD) in research, biosensing, and drug development.
Introduction
This compound (MUD) is a bifunctional organic molecule that has garnered significant attention in the fields of surface chemistry, nanotechnology, and biotechnology. Its unique structure, featuring a thiol (-SH) group at one end of an eleven-carbon alkyl chain and a hydroxyl (-OH) group at the other, allows for a versatile range of applications. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, facilitating the formation of highly ordered self-assembled monolayers (SAMs). The terminal hydroxyl group provides a hydrophilic interface and a reactive site for the subsequent immobilization of biomolecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of MUD, with a focus on its use in surface functionalization for biosensing and drug delivery platforms.
Core Properties of this compound
The utility of MUD stems from its distinct chemical and physical properties, which are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | HS(CH₂)₁₁OH | [1] |
| Molecular Weight | 204.37 g/mol | [1] |
| Melting Point | 33-37 °C | [2] |
| Appearance | White to off-white solid | [2] |
The formation of a MUD SAM on a gold surface significantly alters the surface properties, creating a hydrophilic and bio-compatible interface. The characteristics of these monolayers have been extensively studied using various surface-sensitive techniques.
| SAM Property on Gold | Value/Observation | Technique |
| Water Contact Angle | <15° (for a pure hydroxyl-terminated SAM) | Goniometry |
| Ellipsometric Thickness | ~1.7 nm | Ellipsometry |
| Surface Coverage Density | ~4.6 x 10¹⁴ molecules/cm² | Reductive Desorption |
| Surface Morphology | Well-ordered, crystalline-like monolayer | AFM, STM |
| Chemical Composition | Presence of S, C, O confirmed | XPS |
The Power of Bifunctionality: Self-Assembled Monolayers
The thiol group of MUD readily forms a strong covalent bond with gold surfaces, leading to the spontaneous formation of a densely packed, organized monolayer. This process of self-assembly is a cornerstone of MUD's utility.
The resulting SAM presents a surface of hydroxyl groups, which imparts hydrophilicity and provides a platform for further chemical modification.
Experimental Protocols
Preparation of a MUD Self-Assembled Monolayer on a Gold Substrate
This protocol describes the formation of a MUD SAM on a planar gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound (MUD)
-
Absolute ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of MUD Solution:
-
Prepare a 1 mM solution of MUD in absolute ethanol. For example, dissolve 2.04 mg of MUD in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in a clean glass vial.
-
Pour the MUD solution into the vial, ensuring the substrate is completely submerged.
-
Seal the vial and allow it to stand at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the MUD solution using tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The MUD-functionalized substrate is now ready for use or further modification.
-
Covalent Immobilization of Protein A onto a MUD-Functionalized Surface
This protocol details the activation of the hydroxyl-terminated SAM and the subsequent covalent immobilization of Protein A, a key step in the fabrication of immunosensors.[3][4]
Materials:
-
MUD-functionalized gold substrate
-
Protein A from Staphylococcus aureus
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine or glycine solution (1 M, pH 8.5) for blocking
-
Clean reaction vessels
Procedure:
-
Activation of the Hydroxyl-Terminated SAM:
-
Prepare a solution of 10 mM DSC in anhydrous DMF.
-
Immerse the MUD-functionalized substrate in the DSC solution for 1-2 hours at room temperature with gentle agitation. This reaction activates the hydroxyl groups to form N-succinimidyl carbonate esters.
-
Rinse the substrate with DMF and then with absolute ethanol to remove excess DSC and byproducts.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Protein A Immobilization:
-
Prepare a solution of Protein A in PBS (pH 7.4) at a concentration of 0.1-1 mg/mL.
-
Place the activated substrate in the Protein A solution and incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups (e.g., from lysine residues) on Protein A will react with the activated surface to form stable carbamate linkages.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the Protein A solution.
-
Rinse the substrate with PBS to remove non-specifically bound protein.
-
Immerse the substrate in a 1 M ethanolamine or glycine solution (pH 8.5) for 30 minutes to block any remaining active sites on the surface.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS and then with deionized water.
-
Dry the substrate under a gentle stream of nitrogen.
-
The surface is now functionalized with oriented Protein A, ready for antibody capture.
-
Applications in Biosensing and Drug Development
The bifunctional nature of MUD makes it an ideal candidate for the development of biosensors and drug delivery systems. The hydroxyl-terminated surface minimizes non-specific protein adsorption, a crucial requirement for sensitive and specific detection of target analytes.[4]
In biosensor fabrication, the MUD layer acts as a versatile linker to which biorecognition elements such as antibodies, enzymes, or nucleic acids can be attached. The ability to create a well-defined and reproducible surface chemistry is paramount for the performance of these devices.
For drug delivery applications, MUD can be used to functionalize nanoparticles, such as gold nanoparticles. The thiol group anchors the molecule to the nanoparticle surface, while the hydroxyl group can be used to attach therapeutic agents or targeting ligands. This allows for the creation of sophisticated drug delivery vehicles with enhanced stability and targeting capabilities.
Cellular Interactions and Signaling
The ability to control surface chemistry at the nanoscale using MUD and mixed SAMs provides a powerful tool to study cell-surface interactions. By creating patterns of different chemical functionalities, researchers can investigate how cells respond to their microenvironment. For instance, by creating patterns of hydrophilic (MUD) and hydrophobic (e.g., alkanethiol) regions, it is possible to control cell adhesion and spreading.
Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrin receptors, which are transmembrane proteins that link the ECM to the cell's cytoskeleton. The clustering of integrins upon binding to ECM proteins like fibronectin initiates a cascade of intracellular signaling events that regulate cell behavior, including proliferation, differentiation, and migration. While specific signaling pathway diagrams directly modulated by MUD-patterned surfaces are complex and depend on the cell type and the co-presented ligands, a general schematic of integrin-mediated signaling is presented below. MUD-functionalized surfaces, by controlling the adsorption of ECM proteins, can influence these pathways.
Conclusion
This compound is a powerful and versatile tool for researchers and professionals in drug development and diagnostics. Its bifunctional nature allows for the creation of well-defined, biocompatible surfaces that can be readily functionalized with a wide range of biomolecules. The ability to form robust self-assembled monolayers on gold and other noble metals provides a reproducible platform for a myriad of applications, from fundamental studies of protein-surface interactions to the development of sophisticated biosensors and targeted drug delivery systems. The continued exploration of MUD and its derivatives in mixed monolayer systems will undoubtedly lead to further advancements in nanotechnology and biomedicine.
References
An In-depth Technical Guide to 11-Mercapto-1-undecanol (CAS: 73768-94-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Mercapto-1-undecanol (MUD) is a bifunctional organic molecule that has garnered significant attention in the scientific community for its utility in surface chemistry, nanotechnology, and biomedicine. Its unique structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group separated by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The thiol group serves as a robust anchor to the substrate, while the hydroxyl group provides a hydrophilic interface that can be further functionalized. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and key applications of this compound, with a focus on its role in biosensor development and drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 73768-94-2 | |
| Molecular Formula | C11H24OS | [1] |
| Molecular Weight | 204.37 g/mol | [1] |
| Melting Point | 33-37 °C (lit.) | [2] |
| Boiling Point | 304.0 ± 15.0 °C (Predicted) | [2] |
| Density | 0.790 g/mL at 25 °C | [2] |
| Solubility | Chloroform, DMSO (Sparingly), Methanol (Slightly) | [2] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction followed by hydrolysis. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 11-Bromo-1-undecanol
This two-step synthesis involves the formation of an isothiouronium salt intermediate, followed by its hydrolysis to yield the final thiol product.
Step 1: Isothiouronium Salt Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromo-1-undecanol and thiourea in ethanol.
-
The reaction mixture is refluxed at approximately 80°C for 24 hours under an inert atmosphere (e.g., nitrogen).[2]
-
During this time, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide ion from 11-bromo-1-undecanol to form the S-alkylisothiouronium salt intermediate.
Step 2: Hydrolysis
-
After 24 hours, the reaction mixture is cooled to room temperature.
-
An aqueous solution of a base, such as sodium hydroxide or ethylenediamine, is added to the flask.[2]
-
The mixture is then heated to reflux for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt, which liberates the free thiol, this compound.
Purification Protocol: Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and by-products. Column chromatography is a highly effective method for this purpose.
-
Slurry Preparation : The crude this compound is dissolved in a minimal amount of a suitable solvent.
-
Column Packing : A glass column is packed with silica gel as the stationary phase, using a hexane:ethyl acetate (e.g., 8:2 v/v) mixture as the eluent.
-
Loading and Elution : The dissolved crude product is carefully loaded onto the top of the silica gel bed. The eluent is then passed through the column, and fractions are collected.
-
Fraction Analysis : The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal : The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[2]
Core Applications
The bifunctional nature of this compound is the cornerstone of its wide-ranging applications, particularly in the formation of self-assembled monolayers.
Self-Assembled Monolayers (SAMs)
This compound spontaneously forms highly ordered, single-layer films on gold surfaces.[1] The strong covalent bond between the sulfur atom of the thiol group and the gold substrate drives this self-assembly process. The resulting SAM presents a hydrophilic surface due to the terminal hydroxyl groups.
Biosensors
SAMs of this compound provide an ideal platform for the development of biosensors. The terminal hydroxyl groups can be activated to immobilize a variety of biomolecules, including enzymes, antibodies, and nucleic acids.[1] This allows for the creation of highly specific and sensitive detection systems. The underlying gold substrate often serves as the transducer element in electrochemical or optical biosensors.
Drug Delivery
In the field of drug development, this compound serves as a critical linker molecule for conjugating therapeutic agents to gold nanoparticles.[1] The thiol group anchors the molecule to the nanoparticle surface, while the hydroxyl group provides a site for drug attachment.[3] This approach enables the development of targeted drug delivery systems, where the gold nanoparticles can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing side effects.[1] The long hydrocarbon chain of the molecule can also influence the lipophilic character of the resulting conjugate, potentially improving its interaction with biological membranes.[3]
Reactivity and Stability
The reactivity of this compound is dominated by its two functional groups. The thiol group readily undergoes oxidation to form a disulfide, a reaction that can be achieved using various oxidizing agents.[1] It is this thiol group's strong affinity for gold that drives the formation of stable SAMs. The hydroxyl group can participate in typical alcohol reactions such as esterification and etherification, allowing for a wide range of surface modifications.
The stability of SAMs formed from this compound on gold is a critical factor for their practical applications. The gold-sulfur bond is relatively strong and provides a robust anchor for the monolayer.
Conclusion
This compound is a versatile and indispensable tool for researchers and professionals in chemistry, materials science, and drug development. Its ability to form well-defined and functionalizable self-assembled monolayers on gold surfaces has paved the way for significant advancements in biosensing technologies and targeted drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective utilization in these and other emerging applications.
References
An In-depth Technical Guide to the Physical Properties of 11-Mercapto-1-undecanol
For Researchers, Scientists, and Drug Development Professionals
11-Mercapto-1-undecanol (MUD) is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by an eleven-carbon alkyl chain.[1] This unique structure allows it to form well-ordered, hydrophilic self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, due to the strong affinity of the thiol group for the metal.[1] The exposed hydroxyl groups can be further functionalized, making MUD a critical component in biosensors, microfluidics, and drug delivery systems.[1] This guide provides a comprehensive overview of its core physical properties, the experimental methods used to determine them, and a key experimental workflow.
Core Physical and Chemical Properties
The physical characteristics of this compound have been determined through a combination of experimental measurements and predictive calculations. These properties are essential for its application in various scientific fields.
| Property | Value |
| Molecular Formula | C11H24OS[1][2] |
| Molecular Weight | 204.37 g/mol [1][3] |
| Appearance | White to off-white solid[2][4] |
| Melting Point | 33-37 °C[3][5][6] |
| Boiling Point | 303.979 °C at 760 mmHg[5][6] |
| Density | 0.922 g/cm³[5][6] or 0.790 g/mL at 25 °C[2][4] |
| Vapor Pressure | 8.59E-05 mmHg at 25°C[2][5] |
| Flash Point | >113 °C (>235.4 °F) - closed cup[3][6] |
| Refractive Index | n20/D 1.359 (predicted)[2][4][5] |
| pKa | 10.49 ± 0.10 (predicted)[2][4][5] |
| Solubility | Sparingly soluble in Chloroform and DMSO; slightly soluble in Methanol.[2][4][5] |
Experimental Protocols
The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for measuring key characteristics of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow temperature range and is a key indicator of purity.[7]
Methodology: Capillary Tube Method [7][8]
-
Sample Preparation: A small amount of the solid organic compound is finely ground into a powder.[7][9] A capillary tube, sealed at one end, is dipped into the powder and tapped gently to pack a small column (about 3 mm high) of the sample at the sealed end.[8][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point liquid like paraffin oil or sulfuric acid, and attached to a thermometer.[7][8] The thermometer bulb and the sample in the capillary should be at the same level.[8]
-
Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[10][11] The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it is completely molten are recorded.[10] This range is the melting point of the compound.[10] The presence of impurities typically causes a depression and broadening of the melting point range.[7]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13]
Methodology: Distillation Method [12][13]
-
Apparatus Setup: The liquid sample is placed in a distillation flask, and a few boiling chips are added to ensure smooth boiling.[13] A thermometer is inserted into the neck of the flask, with the top of the bulb positioned just below the side arm leading to the condenser.[13]
-
Heating: The flask is heated gently.[13] As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.[14]
-
Observation and Measurement: The temperature is monitored. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, observed as the temperature at which the pure liquid condenses and is collected in the receiving vessel.[14] This temperature should remain constant throughout the distillation of a pure substance.
Determination of Density
Density is an intensive property defined as the mass of a substance per unit volume (d = m/V).[15]
Methodology: Pycnometer or Graduated Cylinder Method
-
Mass Measurement: An empty, clean, and dry container (such as a graduated cylinder or pycnometer) is weighed using an electronic balance.[16][17]
-
Volume Measurement: A specific volume of the liquid is carefully added to the container. The volume is read precisely from the graduated markings, observing the bottom of the meniscus for liquids like water.[15][17]
-
Mass of Liquid: The container with the liquid is weighed again. The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[17]
-
Calculation: The density is calculated by dividing the mass of the liquid by its measured volume.[15] For solids, density can be determined by the water displacement method, where the volume of the submerged solid is equal to the volume of the water it displaces.[18]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method [19]
-
Preparation: A series of vials or test tubes are prepared. To each, a measured amount of solvent (e.g., water, ethanol, chloroform) is added.[20]
-
Addition of Solute: An increasing, known mass of the solute (this compound) is added to each vial.
-
Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19][21]
-
Observation and Analysis: After equilibration, the solutions are visually inspected for any undissolved solid. The concentration of the solute in the clear, saturated supernatant can be determined analytically (e.g., by spectroscopy or chromatography after separation of the solid).[21] This provides a quantitative measure of solubility. A simpler, qualitative assessment involves observing whether the compound dissolves in a given solvent at a specific concentration.[19]
Experimental Workflow: Formation of a Self-Assembled Monolayer (SAM)
A primary application of this compound is the formation of SAMs on gold surfaces. This process is a spontaneous organization of the molecules into a stable, well-ordered monolayer.
Caption: Workflow for forming a hydrophilic self-assembled monolayer.
This workflow illustrates the key steps from preparing the gold substrate to the final formation of the hydroxyl-terminated monolayer, which is then ready for further surface functionalization or analysis.
References
- 1. Buy this compound | 73768-94-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 73768-94-2 [sigmaaldrich.com]
- 4. This compound | 73768-94-2 [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, CAS No. 73768-94-2 - iChemical [ichemical.com]
- 7. engineeringbyte.com [engineeringbyte.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. uoanbar.edu.iq [uoanbar.edu.iq]
- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chm.uri.edu [chm.uri.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. drugfuture.com [drugfuture.com]
Solubility of 11-Mercapto-1-undecanol in Organic Solvents: A Technical Guide
Introduction
11-Mercapto-1-undecanol (11-MUD) is a bifunctional organic molecule with the chemical formula HS(CH₂)₁₁OH. It possesses a terminal thiol (-SH) group at one end of its eleven-carbon chain and a terminal hydroxyl (-OH) group at the other. This unique structure, featuring a hydrophobic alkyl chain and two distinct polar functional groups, makes 11-MUD a compound of significant interest in surface chemistry, nanotechnology, and drug delivery systems. Its ability to form well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a key application.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these applications, from synthesis and purification to the formation of high-quality SAMs.
Solubility Profile of this compound
The solubility of this compound is governed by the principle of "like dissolves like".[3] The long, nonpolar eleven-carbon alkyl chain imparts significant hydrophobic character to the molecule. However, the presence of the polar hydroxyl and thiol groups at its termini allows for interactions with polar solvents. The overall solubility in a given solvent is a balance of these competing characteristics.
While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative solubility information has been reported. The following table summarizes the available qualitative data.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Polarity | Solubility Description |
| Chloroform | Nonpolar | Sparingly Soluble[1][4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble[1][4][5] |
| Methanol | Polar Protic | Slightly Soluble[1][4][5] |
| Water | Polar Protic | Soluble[1] |
| Various Organic Solvents | - | Generally Soluble[1] |
It is important to note that terms like "sparingly soluble" and "slightly soluble" are qualitative and can vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent. For precise applications, it is recommended to determine the solubility experimentally under the conditions of intended use.
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the visual determination of miscibility and can be adapted for more quantitative analysis.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a given temperature (e.g., room temperature).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, chloroform, DMSO, THF)
-
Small, sealable glass vials or test tubes
-
Vortex mixer
-
Water bath or heating block (optional, for temperature control)
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Label each vial with the name of the solvent to be tested.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first organic solvent to its corresponding labeled vial.
-
Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the vial containing the solvent.
-
Mixing: Seal the vial and vortex it for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background.
-
If the solid has completely dissolved, the solution will be clear and free of any visible particles.
-
If the solid has not completely dissolved, undissolved particles will be visible.
-
-
Incremental Solute Addition: If the initial amount of 11-MUD dissolved completely, continue to add small, known increments (e.g., 1 mg at a time), vortexing and observing after each addition.
-
Saturation Point: The saturation point is reached when a small amount of the added solid no longer dissolves, even after thorough mixing.
-
Data Recording: Record the total mass of this compound that was completely dissolved in the known volume of the solvent.
-
Repeat for Other Solvents: Repeat steps 2-8 for each of the selected organic solvents.
-
Temperature Control (Optional): For more controlled experiments, perform the entire procedure in a temperature-controlled environment, such as a water bath set to a specific temperature.
Data Analysis and Reporting:
The solubility can be expressed in various units, such as:
-
mg/mL: (Total mass of dissolved 11-MUD in mg) / (Volume of solvent in mL)
-
g/100 mL: (Total mass of dissolved 11-MUD in g / Volume of solvent in mL) * 100
-
mol/L (Molarity): (Moles of dissolved 11-MUD) / (Volume of solvent in L)
Application Workflow: Formation of Self-Assembled Monolayers (SAMs)
A primary application of this compound is the formation of self-assembled monolayers on gold surfaces. The thiol group has a strong affinity for gold, leading to the spontaneous organization of 11-MUD molecules into a densely packed, ordered monolayer. The terminal hydroxyl groups are exposed, creating a hydrophilic surface. The following diagram illustrates the typical workflow for the formation of an 11-MUD SAM on a gold substrate.
Caption: Workflow for the formation of a self-assembled monolayer of 11-MUD on a gold surface.
This compound exhibits a nuanced solubility profile due to its bifunctional nature and long alkyl chain. While qualitative data indicates its solubility in a range of polar and nonpolar organic solvents, a lack of comprehensive quantitative data in the literature necessitates experimental determination for specific applications. The provided protocol offers a foundational method for such determinations. The critical application of 11-MUD in forming self-assembled monolayers highlights the importance of understanding its behavior in solution to achieve well-ordered and functionalized surfaces for advanced materials and biomedical devices. Further research to quantify the solubility of 11-MUD in a broader array of organic solvents would be highly beneficial to the scientific community.
References
The Formation of Self-Assembled Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of material properties at the molecular level. Their spontaneous formation from a precursor solution or vapor onto a substrate provides a versatile platform for applications ranging from biosensing and drug delivery to microelectronics and corrosion inhibition. This in-depth technical guide elucidates the core principles governing the formation of SAMs, with a focus on the two most extensively studied systems: alkanethiols on gold and organosilanes on silica-based substrates. We will delve into the thermodynamics and kinetics of the self-assembly process, provide detailed experimental protocols, and present a comparative analysis with the Langmuir-Blodgett technique.
The Driving Forces: Thermodynamics of SAM Formation
The spontaneous assembly of molecules into a highly ordered monolayer is a thermodynamically driven process, governed by the minimization of the system's Gibbs free energy (ΔG). This energy change is a composite of several contributions, including the strong exothermic interaction between the headgroup and the substrate, weaker van der Waals interactions between adjacent alkyl chains, and entropic factors related to the ordering of the molecules and the release of solvent molecules from the substrate and the assembling molecules.
The overall Gibbs free energy of adsorption (ΔG_ads) can be expressed as:
ΔG_ads = ΔH_ads - TΔS_ads
where ΔH_ads is the enthalpy of adsorption and ΔS_ads is the entropy of adsorption. A negative ΔG_ads indicates a spontaneous process. The primary enthalpic contribution comes from the formation of a chemical bond between the headgroup and the substrate, for instance, the strong gold-sulfur bond in the case of thiols on gold, or the covalent siloxane bond (Si-O-Si) for silanes on hydroxylated surfaces.[1] The van der Waals interactions between the alkyl chains, though weaker, become significant as the chains pack closely together, contributing to the overall stability of the monolayer.[2]
The following table summarizes key thermodynamic data for common SAM systems.
| SAM System | Headgroup-Substrate Interaction | Gibbs Free Energy of Adsorption (ΔG°) (kJ/mol) | Enthalpy of Adsorption (ΔH°) (kJ/mol) | Reference |
| Alkanethiols on Gold | Covalent Au-S bond | -20 to -45 | -100 to -200 | [3] |
| Alkanesilanes on Silica (SiO₂) | Covalent Si-O-Si bond | Highly negative (exact values vary) | - | [4] |
| Carboxylic Acids on Aluminum Oxide | Lewis acid-base interaction | - | - | [5] |
| Phosphonates on Metal Oxides | P-O-Metal bond | - | - | [4] |
The Rate of Assembly: Kinetics of SAM Formation
The formation of a SAM is not an instantaneous event but rather a dynamic process that can be broadly divided into two main stages: an initial, rapid adsorption of molecules onto the substrate, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.[5] The kinetics of this process can be studied in real-time using techniques such as Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).[6][7]
The initial adsorption is often modeled using Langmuir kinetics, where the rate of adsorption is proportional to the concentration of the adsorbate in solution and the fraction of unoccupied surface sites.[5][8] However, for many systems, a more complex, multi-step kinetic model is required to accurately describe the entire formation process, which may involve surface diffusion, island formation, and defect annealing.[8]
The following table presents kinetic data for the formation of alkanethiol SAMs on gold.
| Alkanethiol Chain Length | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| C12 (Dodecanethiol) | Ethanol | ~1.2 x 10³ | ~66 | [9][10] |
| C11 (Undecanethiol) | Ethanol | - | - | [9] |
| C18 (Octadecanethiol) | Hexane | - | - |
A Tale of Two Techniques: SAMs vs. Langmuir-Blodgett Films
While both Self-Assembled Monolayers and Langmuir-Blodgett (LB) films are methods for creating ultrathin organic films, their formation mechanisms and resulting properties differ significantly. LB films are formed by compressing a monolayer of amphiphilic molecules at the air-water interface and then transferring this pre-formed monolayer onto a solid substrate.[11] In contrast, SAMs form through the spontaneous adsorption and organization of molecules directly onto the substrate from a solution or vapor phase.[12]
This fundamental difference in formation leads to distinct characteristics, as summarized in the table below.
| Property | Self-Assembled Monolayers (SAMs) | Langmuir-Blodgett (LB) Films | Reference |
| Formation Mechanism | Spontaneous adsorption and self-organization on the substrate | Compression of a monolayer at an interface, then transfer | [13] |
| Headgroup-Substrate Bond | Strong, typically covalent or chemisorptive | Weak, typically physisorptive (van der Waals, electrostatic) | [13] |
| Stability | High thermal and mechanical stability | Lower stability, can be prone to desorption | [2][14] |
| Defect Density | Can have defects like pinholes and domain boundaries | Can also have defects, often related to transfer process | |
| Substrate Specificity | Highly specific to the headgroup-substrate chemistry | Less substrate-specific | [13] |
| Molecular Packing | Thermodynamically driven, can achieve high order | Controlled by compression, can achieve high packing density | |
| Preparation | Relatively simple immersion process | Requires specialized equipment (Langmuir trough) | [11][15] |
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the SAM formation mechanism and the associated experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
The successful formation of a high-quality SAM is critically dependent on meticulous experimental procedure, particularly with respect to substrate cleanliness and the exclusion of contaminants.
Protocol for Alkanethiol SAM on Gold
A. Substrate Preparation:
-
Obtain gold-coated substrates (e.g., silicon wafers or glass slides with a thin adhesion layer of titanium or chromium).
-
Clean the substrates by sonication in a sequence of solvents: acetone (5 minutes), followed by methanol (5 minutes).[16]
-
Rinse thoroughly with deionized (DI) water.[16]
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For optimal cleanliness, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with DI water and dry with nitrogen.[12]
B. SAM Formation:
-
Prepare a dilute solution (typically 1-10 mM) of the desired alkanethiol in a high-purity solvent, such as ethanol.[12]
-
Place the cleaned and dried gold substrates in the thiol solution in a clean glass container.
-
To minimize oxidation, it is advisable to degas the solution and purge the container with an inert gas like nitrogen or argon before sealing.[12]
-
Allow the self-assembly to proceed for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[17]
C. Post-Formation Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with the pure solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.[15]
-
Dry the SAM-coated substrates with a stream of nitrogen gas.
Protocol for Organosilane SAM on Silica
A. Substrate Preparation:
-
Use silicon wafers with a native oxide layer or glass slides as substrates.
-
Clean the substrates using the same solvent sonication procedure as for gold (acetone and methanol).[16]
-
A crucial step for silanization is to ensure a high density of hydroxyl (-OH) groups on the surface. This is typically achieved by treating the substrates with a piranha solution for 10-15 minutes, which both cleans and hydroxylates the surface.[1]
-
Rinse thoroughly with DI water and dry with nitrogen.[1]
B. SAM Formation:
-
Prepare a solution of the organosilane (e.g., an alkyltrichlorosilane or alkyltrialkoxysilane) in an anhydrous solvent, such as toluene or hexane. The presence of a small, controlled amount of water is necessary to catalyze the hydrolysis of the silane headgroup.[18]
-
Immerse the cleaned and hydroxylated substrates in the silane solution. The reaction should be carried out in a moisture-controlled environment, such as a glove box or under an inert atmosphere, to prevent uncontrolled polymerization of the silane in solution.[19]
-
The immersion time can vary from a few minutes to several hours depending on the specific silane and desired monolayer quality.
C. Post-Formation Curing and Rinsing:
-
After immersion, rinse the substrates with the anhydrous solvent to remove excess silane.
-
To promote the formation of covalent siloxane bonds and improve the stability of the monolayer, the substrates are typically cured by baking at an elevated temperature (e.g., 100-120 °C) for about an hour.[12]
-
After curing, sonicate the substrates in a fresh portion of the solvent to remove any remaining physisorbed molecules.
-
Dry the final SAM-coated substrates with a stream of nitrogen.
Characterization of Self-Assembled Monolayers
A suite of surface-sensitive analytical techniques is employed to characterize the quality, structure, and properties of the formed SAMs.
| Characterization Technique | Information Obtained | Reference |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), monolayer packing and order. | [20] |
| Ellipsometry | Thickness of the monolayer with sub-nanometer precision. | [4] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of the SAM and the nature of the headgroup-substrate bond. | [21] |
| Atomic Force Microscopy (AFM) | Surface morphology, topography, and the presence of defects. Can also be used to measure mechanical properties. | [20] |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of the molecular packing and arrangement on conductive substrates. | [20] |
| Quartz Crystal Microbalance (QCM) | Real-time monitoring of mass adsorption during SAM formation, providing kinetic data. | [6][22] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and conformation of the alkyl chains within the SAM. | [5] |
This guide provides a foundational understanding of the principles and practices involved in the formation of self-assembled monolayers. The ability to create well-defined and functional surfaces through this bottom-up approach continues to be a powerful tool in advancing research and development across numerous scientific and technological fields.
References
- 1. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Theoretical analysis of adsorption thermodynamics for charged peptide residues on SAM surfaces of varying functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. Adsorption kinetics of l-glutathione on gold and structural changes during self-assembly: an in situ ATR-IR and QCM study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biolinscientific.com [biolinscientific.com]
- 12. ossila.com [ossila.com]
- 13. The first direct comparison of self-assembly and Langmuir–Blodgett deposition techniques: Two routes to highly organized monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Substrate Cleaning [utep.edu]
- 17. if.tugraz.at [if.tugraz.at]
- 18. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]
- 19. scilit.com [scilit.com]
- 20. fiveable.me [fiveable.me]
- 21. pubs.acs.org [pubs.acs.org]
- 22. QCM Biosensor Based on Polydopamine Surface for Real-Time Analysis of the Binding Kinetics of Protein-Protein Interactions [mdpi.com]
The Thiol-Gold Interface: An In-depth Technical Guide to 11-Mercapto-1-undecanol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on gold substrates represent a cornerstone of nanotechnology and surface science. Among these, 11-Mercapto-1-undecanol (11-MUD) SAMs are of particular interest due to the terminal hydroxyl group, which imparts a hydrophilic character to the surface and provides a versatile platform for further functionalization. This technical guide provides a comprehensive overview of the fundamental thiol-gold interaction in 11-MUD SAMs, detailing the quantitative parameters of this bond, the experimental protocols for SAM formation and characterization, and the logical workflow of these processes. This information is critical for researchers and professionals in drug development and various scientific fields who rely on the precise control of surface chemistry for applications ranging from biosensing to biomaterial engineering.
The Thiol-Gold Interaction: A Quantitative Perspective
The stability and structure of 11-MUD SAMs are dictated by the nature of the covalent bond between the sulfur headgroup of the thiol and the gold substrate. This interaction has been extensively studied, and key quantitative parameters have been determined through a combination of experimental techniques and theoretical calculations.
| Parameter | Value | Technique(s) | Notes |
| Au-S Bond Length | ~2.49 Å | Density Functional Theory (DFT) Calculations | This value is calculated for short-chain alkanethiolates and is considered representative for the Au-S bond in 11-MUD SAMs.[1] |
| S 2p Binding Energy | 162 - 163 eV | X-ray Photoelectron Spectroscopy (XPS) | This binding energy is characteristic of a thiolate species covalently bonded to a gold surface.[2][3] |
| Desorption Energies | 118, 136, 141, and 150 kJ/mol | Temperature Programmed Desorption (TPD) | The presence of multiple desorption energies suggests different binding states of the 11-MUD molecules on the gold surface.[4] |
| Surface Coverage | 4.3 - 6.3 molecules/nm² | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | This range is reported for alkanethiols of varying chain lengths, providing an estimate for the packing density of 11-MUD SAMs.[5][6] |
| Water Contact Angle | ~49° ± 3° | Contact Angle Goniometry | This value is for a hydroxyl-terminated SAM and indicates a moderately hydrophilic surface. |
Experimental Protocols
The successful formation and characterization of high-quality 11-MUD SAMs are contingent on meticulous experimental procedures. The following sections provide detailed methodologies for substrate preparation, SAM formation, and key characterization techniques.
Gold Substrate Cleaning
A pristine gold surface is paramount for the formation of a well-ordered SAM. Several methods can be employed to remove organic and inorganic contaminants.
Piranha Solution Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The reaction is highly exothermic.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Rinse the substrate thoroughly with copious amounts of deionized (DI) water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
UV/Ozone Cleaning:
-
Place the gold substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV radiation and ozone for 15-20 minutes. This process effectively removes organic contaminants.
-
The substrate is ready for use immediately after cleaning.
11-MUD SAM Formation
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the freshly cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of inert gas.
Characterization Techniques
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the SAM.
-
Mount the SAM-coated gold substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the S 2p, C 1s, O 1s, and Au 4f regions.
-
For the S 2p region, the peak at approximately 162-163 eV confirms the formation of a gold-thiolate bond. The absence of a peak at ~164 eV indicates no unbound thiol.[2][3]
-
The C 1s and O 1s spectra can be used to confirm the presence of the alkyl chain and the terminal hydroxyl group, respectively. The Au 4f signal will be attenuated by the overlying SAM.
AFM is used to visualize the topography of the SAM surface at the nanoscale.
-
Mount the SAM-coated substrate on the AFM stage.
-
Select a suitable AFM tip (e.g., silicon nitride).
-
Engage the tip with the surface in either contact or tapping mode. Tapping mode is generally preferred for soft organic layers to minimize sample damage.
-
Scan the desired area to obtain a topographic image. A well-formed SAM should exhibit a smooth, uniform surface.
-
Image analysis can provide information on surface roughness and the presence of any defects or domains.
This technique measures the wettability of the SAM surface, which is indicative of the terminal functional group.
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.
-
Use the camera and software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
For an 11-MUD SAM, the expected water contact angle is around 49°, indicating a hydrophilic surface due to the terminal -OH groups.
Visualizations
Thiol-Gold Interaction and SAM Formation
Caption: Thiol-Gold Interaction and SAM Formation Workflow.
Experimental Workflow for 11-MUD SAM Preparation and Characterization
Caption: Experimental workflow for 11-MUD SAMs.
Conclusion
The thiol-gold interaction provides a robust and reliable method for the creation of well-defined organic surfaces. For this compound SAMs, this interaction results in a hydrophilic, functionalizable monolayer with predictable and reproducible properties. By understanding the quantitative aspects of the Au-S bond and adhering to rigorous experimental protocols, researchers can effectively utilize these surfaces for a wide array of applications in drug development, biosensing, and fundamental scientific research. The data and methodologies presented in this guide offer a solid foundation for the successful implementation and characterization of 11-MUD SAMs.
References
- 1. journals.aps.org [journals.aps.org]
- 2. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.1 X-ray photoelectron spectroscopy [jredman.kombyonyx.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxyl Group in 11-Mercapto-1-undecanol Self-Assembled Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Mercapto-1-undecanol (11-MUD) is a bifunctional organic molecule extensively utilized in surface science, nanotechnology, and biomedical applications. Its unique structure, comprising a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group separated by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group serves as a robust anchor to the substrate, while the hydroxyl group, exposed at the monolayer-environment interface, dictates the surface's physicochemical properties and subsequent interactions. This technical guide provides an in-depth analysis of the critical role of the hydroxyl group in 11-MUD SAMs, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
The Hydroxyl Group: A Gateway to Functionality
The terminal hydroxyl group of 11-MUD is the primary determinant of the surface properties of the resulting SAM. Its presence transforms a hydrophobic alkyl surface into a hydrophilic one, a fundamental change that underpins its utility in a wide range of applications.
Surface Wettability and Energy
The hydroxyl groups are capable of forming hydrogen bonds with water molecules, leading to a hydrophilic surface. This is in stark contrast to methyl-terminated SAMs, which are highly hydrophobic. The wettability of a surface is commonly quantified by measuring the static water contact angle.
| SAM Terminal Group | Advancing Water Contact Angle (θ_a) | Reference |
| Hydroxyl (-OH) | 10-20° | [1] |
| Methyl (-CH3) | 110-115° | [2] |
Table 1: Comparison of advancing water contact angles for hydroxyl- and methyl-terminated alkanethiol SAMs on gold.
Protein and Biomolecule Resistance
A key attribute of hydroxyl-terminated SAMs is their ability to resist non-specific protein adsorption. This "bio-inert" character is crucial for the development of biosensors, medical implants, and drug delivery systems where minimizing fouling is essential. The mechanism behind this resistance is attributed to the formation of a tightly bound hydration layer via hydrogen bonding with the hydroxyl groups. This hydration layer acts as a physical and energetic barrier, preventing proteins from directly interacting with the surface.
Platform for Further Functionalization
The hydroxyl group serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including:
-
Biomolecules: Proteins, peptides, and DNA can be immobilized for biosensing applications.
-
Polymers: Grafting of polymers like polyethylene glycol (PEG) can further enhance protein resistance.
-
Linker Molecules: For the attachment of drugs or targeting ligands in drug delivery systems.[3]
This versatility allows for the precise engineering of surface functionality tailored to specific applications.
Experimental Protocols
The formation and characterization of 11-MUD SAMs involve a series of well-defined experimental procedures.
Formation of 11-MUD Self-Assembled Monolayers
This protocol describes the standard procedure for forming an 11-MUD SAM on a gold substrate.
Characterization of 11-MUD SAMs
A multi-technique approach is essential for the comprehensive characterization of 11-MUD SAMs.
-
Objective: To determine the surface wettability and confirm the presence of the hydrophilic hydroxyl groups.
-
Protocol:
-
Place the 11-MUD functionalized substrate on the goniometer stage.
-
Dispense a droplet of deionized water (typically 1-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Software analysis is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Measurements are typically taken at multiple locations on the surface to ensure homogeneity.
-
-
Objective: To determine the elemental composition of the surface and confirm the chemical state of the elements.
-
Protocol:
-
Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray beam (e.g., Al Kα).
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
For 11-MUD SAMs, key elemental regions to analyze are S 2p (to confirm thiol binding to gold), C 1s, and O 1s (to confirm the presence of the alkyl chain and hydroxyl group).
-
| Element | Binding Energy (eV) | Significance |
| S 2p (bound) | ~162 | Confirms covalent Au-S bond formation. |
| S 2p (unbound) | ~164 | Indicates the presence of unbound thiol. |
| C 1s | ~285 | Corresponds to the alkyl chain. |
| O 1s | ~533 | Confirms the presence of the hydroxyl group. |
Table 2: Typical XPS binding energies for elements in an 11-MUD SAM on gold.
-
Objective: To measure the thickness of the SAM.
-
Protocol:
-
A beam of polarized light is reflected off the surface of the SAM at a known angle of incidence.
-
The change in the polarization state of the light upon reflection is measured by a detector.
-
This change is represented by two parameters, Psi (Ψ) and Delta (Δ).
-
A model of the surface (e.g., a single layer on a substrate) is used to fit the experimental data and calculate the thickness and refractive index of the film. For a well-ordered 11-MUD SAM, the expected thickness is approximately 1.5 - 2.0 nm.
-
Logical Relationships in SAM Characterization
The characterization techniques are interconnected and provide complementary information to build a complete picture of the SAM's properties.
Conclusion
The terminal hydroxyl group of this compound is a critical component that defines the functionality of its self-assembled monolayers. It imparts hydrophilicity, which in turn governs interactions with biological media, leading to resistance against non-specific protein adsorption. Furthermore, it provides a versatile platform for the covalent attachment of a multitude of molecules, enabling the creation of highly specific and functional surfaces. A thorough understanding of the role of the hydroxyl group, verified through a suite of surface-sensitive characterization techniques, is paramount for the rational design and successful implementation of 11-MUD based platforms in advanced scientific and biomedical applications.
References
Methodological & Application
Application Notes and Protocols for the Preparation of 11-Mercapto-1-undecanol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface science and nanotechnology, enabling the precise functionalization of surfaces for a myriad of applications, including biosensing, drug delivery, and fundamental cell-surface interaction studies. 11-Mercapto-1-undecanol (MUD) is a particularly valuable alkanethiol for forming SAMs due to its long alkyl chain, which promotes the formation of well-ordered and densely packed monolayers, and its terminal hydroxyl group, which imparts a hydrophilic character to the surface. This hydroxyl group can also serve as a versatile anchor point for the subsequent covalent immobilization of biomolecules.
These application notes provide a comprehensive guide to the preparation and characterization of MUD SAMs on gold substrates. The protocols outlined below are designed to be accessible to both new and experienced researchers in the field.
Data Presentation
The successful formation of a MUD SAM can be verified through various surface characterization techniques. The following table summarizes the expected quantitative data for a well-formed MUD monolayer on a gold surface.
| Parameter | Technique | Expected Value | Notes |
| Water Contact Angle (Advancing) | Goniometry | < 30° | A low contact angle indicates a hydrophilic surface, consistent with the hydroxyl-terminated MUD monolayer.[1] |
| Ellipsometric Thickness | Ellipsometry | 1.5 - 2.0 nm | The thickness is consistent with a monolayer of vertically oriented this compound molecules. The theoretical length of the MUD molecule is approximately 1.8 nm.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | |||
| S 2p3/2 Binding Energy | XPS | ~162 eV | This binding energy is characteristic of a thiolate species covalently bonded to a gold surface. The absence of a peak at ~164 eV indicates the absence of unbound thiol.[3] |
| C 1s Binding Energy | XPS | ~285 eV (C-C), ~286.5 eV (C-O) | The C 1s spectrum can be deconvoluted into two main components corresponding to the hydrocarbon backbone and the carbon atom bonded to the hydroxyl group.[3] |
| O 1s Binding Energy | XPS | ~533 eV | This peak corresponds to the oxygen atom of the terminal hydroxyl group.[3] |
Experimental Protocols
Materials and Equipment
-
This compound (MUD)
-
Absolute Ethanol (200 proof)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and Petri dishes
-
Tweezers (for handling substrates)
-
Sonicator
-
Fume hood
Substrate Preparation: Cleaning the Gold Surface
A pristine gold surface is crucial for the formation of a high-quality SAM. The following protocol describes a common and effective cleaning procedure.
-
Piranha Etch (perform in a fume hood with appropriate personal protective equipment):
-
Place the gold substrates in a clean glass beaker.
-
Carefully add the freshly prepared Piranha solution to the beaker, ensuring the substrates are fully submerged.
-
Leave the substrates in the solution for 10-15 minutes. The solution will become hot.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
-
Ethanol Rinse:
-
Rinse the substrates with absolute ethanol.
-
-
Drying:
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
-
Alternative Cleaning Method: UV-Ozone treatment is another effective method for cleaning gold surfaces.[4]
MUD SAM Formation Protocol
-
Prepare the MUD Solution:
-
In a clean glass container, prepare a 1 mM solution of MUD in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 2.044 mg of MUD in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the MUD is fully dissolved.
-
-
Immersion:
-
Using clean tweezers, immerse the freshly cleaned gold substrates into the MUD solution.
-
Ensure the entire gold surface is in contact with the solution.
-
-
Incubation:
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the substrates to incubate in the MUD solution for 18-24 hours at room temperature. This extended incubation time allows for the formation of a well-ordered and densely packed monolayer.
-
-
Rinsing:
-
After incubation, remove the substrates from the MUD solution with tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound MUD molecules.
-
Rinse with a final wash of DI water.
-
-
Drying and Storage:
-
Dry the MUD-coated substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.
-
Mandatory Visualizations
References
- 1. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides [agris.fao.org]
Application Notes and Protocols for Gold Surface Functionalization using 11-Mercapto-1-undecanol (MUD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Mercapto-1-undecanol (MUD) is a long-chain alkanethiol widely utilized for the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group (-SH) at one end of the MUD molecule exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, well-ordered monolayer. The hydroxyl group (-OH) at the other end provides a hydrophilic surface that can be further functionalized. MUD is often used in conjunction with other alkanethiols, such as 11-mercaptoundecanoic acid (MUA), to create mixed SAMs. These mixed surfaces are particularly valuable in biosensor and drug development applications as they allow for the precise control of surface properties, such as reducing non-specific protein adsorption while providing anchor points for the covalent immobilization of biomolecules.
Data Presentation
The following table summarizes key quantitative data for alkanethiol SAMs on gold, with a focus on MUD and the closely related 11-mercaptoundecanoic acid (MUA).
| Parameter | Value | Comments |
| Monolayer Thickness | ~1.5 - 2.0 nm | The exact thickness is dependent on the tilt angle of the alkyl chains. |
| Water Contact Angle (Advancing) | < 15° | Indicates a hydrophilic surface due to the exposed hydroxyl groups. |
| Desorption Temperature | ~550 K | For the intact MUA molecule, indicating high thermal stability of the SAM.[1] |
| Optimal Thiol Concentration | 1 - 5 mM in Ethanol | Common concentration range for achieving a well-ordered SAM. |
| Incubation Time | 12 - 24 hours | Sufficient time for the formation of a stable and well-organized monolayer. |
Experimental Protocols
Protocol 1: Preparation of a Pure this compound (MUD) SAM on a Gold Surface
This protocol details the steps for functionalizing a gold surface with a pure MUD self-assembled monolayer.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound (MUD)
-
Absolute Ethanol (reagent grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Alternatively, for a less hazardous cleaning procedure, the substrate can be cleaned by UV-Ozone treatment for 15-20 minutes.
-
-
Preparation of MUD Solution:
-
Prepare a 1 mM solution of MUD in absolute ethanol. For example, dissolve 2.18 mg of MUD in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the MUD solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the MUD solution.
-
Rinse the functionalized substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the MUD-functionalized substrate in a clean, dry environment. For short-term storage, a desiccator is suitable.
-
Protocol 2: Preparation of a Mixed SAM for Protein Immobilization
This protocol describes the formation of a mixed self-assembled monolayer of this compound (MUD) and 11-mercaptoundecanoic acid (MUA) on a gold surface, followed by the covalent immobilization of a protein. This is a common strategy to create a biocompatible surface that minimizes non-specific binding while allowing for specific protein attachment.
Materials:
-
MUD-functionalized gold substrate (from Protocol 1)
-
11-Mercaptoundecanoic acid (MUA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein to be immobilized (in PBS)
-
Ethanolamine or Glycine solution (1 M, pH 8.5)
Procedure:
-
Preparation of Mixed SAM Solution:
-
Prepare a 1 mM total thiol solution in absolute ethanol containing a specific molar ratio of MUD and MUA. A common ratio to reduce non-specific binding while providing sufficient functional groups for immobilization is 9:1 or 4:1 (MUD:MUA). For a 9:1 ratio in 10 mL, dissolve 1.96 mg of MUD and 0.22 mg of MUA.
-
Sonicate the solution for 5-10 minutes.
-
-
Mixed SAM Formation:
-
Follow steps 1 and 3-5 from Protocol 1, using the mixed MUD/MUA solution instead of the pure MUD solution.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.
-
Immerse the mixed SAM-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction activates the carboxyl groups of MUA to form reactive NHS esters.
-
Rinse the substrate with DI water and then with PBS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the target protein (typically 0.1-1 mg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS esters, forming stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
To deactivate any remaining NHS esters and prevent further reactions, immerse the substrate in a 1 M ethanolamine or glycine solution (pH 8.5) for 10-15 minutes at room temperature.
-
Rinse the substrate thoroughly with PBS.
-
-
Final Rinsing and Storage:
-
Rinse the protein-functionalized substrate with PBS to remove any non-covalently bound protein.
-
The substrate is now ready for use in binding assays or other applications. Store in PBS at 4°C for short-term storage.
-
Visualizations
Caption: Workflow for preparing a pure this compound (MUD) self-assembled monolayer on a gold surface.
Caption: Step-by-step workflow for the immobilization of proteins on a mixed MUD/MUA self-assembled monolayer.
References
Application Notes and Protocols for 11-Mercapto-1-undecanol in Biosensor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Mercapto-1-undecanol (MUD) is a versatile bifunctional molecule widely employed in the development of biosensors. Its long alkyl chain, thiol headgroup, and terminal hydroxyl group make it an ideal candidate for forming well-ordered self-assembled monolayers (SAMs) on gold surfaces. The thiol group provides a strong and stable linkage to the gold substrate, while the hydroxyl-terminated surface offers a hydrophilic environment that can resist non-specific protein adsorption and serve as a platform for the covalent immobilization of bioreceptors.
These application notes provide detailed protocols and quantitative data for the use of MUD in the fabrication of biosensors, with a focus on electrochemical and surface plasmon resonance (SPR) detection methods.
Key Applications of this compound in Biosensors
-
Formation of Self-Assembled Monolayers (SAMs): MUD readily forms densely packed and stable monolayers on gold surfaces, creating a well-defined interface for subsequent modifications.
-
Surface Passivation: The hydroxyl groups of a MUD SAM render the surface resistant to non-specific binding of proteins and other biomolecules, which is crucial for reducing background noise and enhancing the signal-to-noise ratio of the biosensor.
-
Mixed SAMs for Controlled Bioreceptor Immobilization: MUD is often co-immobilized with a carboxyl-terminated thiol, such as 11-mercaptoundecanoic acid (MUA), to create a mixed SAM. This allows for precise control over the density of immobilized bioreceptors. The MUD acts as a spacer, preventing steric hindrance and maintaining the biological activity of the immobilized molecules.
-
Platform for Covalent Immobilization: While MUD itself does not have a reactive group for direct covalent coupling of most biomolecules, in a mixed SAM with MUA, the carboxyl groups of MUA can be activated using carbodiimide chemistry (EDC/NHS) to covalently link to amine groups on proteins, antibodies, or other bioreceptors.
Quantitative Data for Biosensor Development using this compound
The following tables summarize key quantitative parameters for the use of MUD in biosensor fabrication.
Table 1: Parameters for Self-Assembled Monolayer (SAM) Formation
| Parameter | Typical Values | Notes |
| Thiol Concentration | 0.5 - 10 mM in ethanol | Higher concentrations can lead to faster monolayer formation, but may also result in more defects. |
| Solvent | Ethanol (200 proof) | High purity solvent is essential to avoid contamination of the SAM. |
| Incubation Time | 12 - 48 hours | Longer incubation times generally lead to more ordered and stable monolayers.[1] |
| Temperature | Room Temperature (20-25°C) | |
| MUD:MUA Molar Ratio (for mixed SAMs) | 1:1 to 10:1 | The optimal ratio depends on the specific application and the size of the bioreceptor to be immobilized. |
Table 2: Parameters for EDC/NHS Activation of Carboxyl-Terminated SAMs
| Parameter | Typical Concentrations | Notes |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2 - 10 mM in activation buffer | EDC is moisture-sensitive and should be prepared fresh.[2] |
| NHS (N-Hydroxysuccinimide) | 5 - 20 mM in activation buffer | NHS stabilizes the active ester intermediate, increasing coupling efficiency.[2][3] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | The activation reaction is most efficient at a slightly acidic pH. |
| Reaction Time | 15 - 60 minutes |
Table 3: Typical Performance Characteristics of MUD-Based Biosensors
| Biosensor Type | Analyte | Detection Limit | Reference |
| Electrochemical Immunosensor | Benzo[a]pyrene | 5.6 ng/mL | [2] |
| SPR Biosensor | Various proteins | pM to nM range | |
| DNA Biosensor | Specific DNA sequences | fM to pM range |
Experimental Protocols
Protocol 1: Formation of a Mixed Self-Assembled Monolayer (SAM) of this compound (MUD) and 11-Mercaptoundecanoic Acid (MUA) on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, gold electrode)
-
This compound (MUD)
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol (200 proof, absolute)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM stock solution of MUD in ethanol.
-
Prepare a 1 mM stock solution of MUA in ethanol.
-
Prepare the desired mixed thiol solution by combining the stock solutions at the desired molar ratio (e.g., for a 3:1 MUD:MUA ratio, mix 3 parts of the MUD stock with 1 part of the MUA stock). The final total thiol concentration should be around 1 mM.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate in the mixed thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound thiols.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The SAM-modified substrate is now ready for characterization or further functionalization.
-
Protocol 2: Covalent Immobilization of an Antibody onto a Mixed MUD/MUA SAM using EDC/NHS Chemistry
Materials:
-
MUD/MUA mixed SAM-modified gold substrate (from Protocol 1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Antibody solution (e.g., 100 µg/mL in PBS, pH 7.4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 1 M ethanolamine or 1% BSA in PBS, pH 8.5)
Procedure:
-
Activation of Carboxyl Groups:
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrate with PBS (pH 7.4) to remove any unbound antibody.
-
-
Blocking of Unreacted Sites:
-
Immerse the substrate in Blocking Buffer for 30 minutes at room temperature to deactivate any remaining active NHS esters and block non-specific binding sites.
-
Rinse the substrate thoroughly with PBS (pH 7.4).
-
The antibody-functionalized substrate is now ready for antigen detection.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Characterization of Biosensor Fabrication Steps
Materials:
-
Potentiostat with EIS capability
-
Three-electrode setup (working electrode: the modified gold substrate; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Electrochemical cell
-
Electrolyte solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)
Procedure:
-
Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
-
EIS Measurement:
-
Data Analysis:
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct). An increase in Rct after each immobilization step indicates the successful addition of a new layer on the electrode surface, which impedes the electron transfer of the redox probe.
-
Perform EIS measurements after each modification step (bare gold, SAM formation, antibody immobilization, and antigen binding) to monitor the surface changes.
-
Visualizations
Caption: Workflow for the fabrication of an immunosensor using a mixed MUD/MUA SAM.
Caption: EDC/NHS coupling chemistry for antibody immobilization on a carboxyl-terminated SAM.
References
- 1. google.com [google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
11-Mercapto-1-undecanol as a Linker in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 11-Mercapto-1-undecanol (MUD) as a bifunctional linker in the development of advanced drug delivery systems. MUD's unique structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, makes it an ideal candidate for anchoring therapeutics to gold nanoparticles (AuNPs) and other metallic nanocarriers. The thiol group exhibits a strong affinity for gold surfaces, facilitating the formation of stable self-assembled monolayers (SAMs), while the hydroxyl group provides a versatile point of attachment for a wide range of drug molecules.
Principle of this compound in Drug Delivery
The core concept behind using MUD as a linker lies in its ability to bridge the gap between a therapeutic agent and a nanoparticle carrier. This bifunctional nature is the cornerstone of its utility in creating sophisticated drug delivery platforms.[1] The thiol end readily forms a strong covalent bond with gold surfaces, leading to the spontaneous organization of MUD molecules into a highly ordered self-assembled monolayer.[1] The hydroxyl end can then be chemically modified to attach drug molecules through various conjugation strategies.
The long eleven-carbon chain of MUD imparts lipophilic characteristics that can influence the solubility and interaction of the drug delivery system with biological membranes.[2] This balance between the hydrophilic hydroxyl group and the lipophilic alkyl chain is a key advantage in designing drug carriers with improved pharmacokinetic profiles.[2]
Key Advantages of MUD as a Linker:
-
Strong and Stable Anchoring: The thiol-gold bond provides a robust connection between the linker and the nanoparticle.
-
Versatile Drug Conjugation: The terminal hydroxyl group can be functionalized for covalent attachment of various drugs.
-
Formation of Ordered Monolayers: MUD spontaneously forms well-defined self-assembled monolayers on gold surfaces, offering control over surface chemistry.
-
Biocompatibility: Gold nanoparticles are generally considered biocompatible, and the MUD linker contributes to a stable and less toxic drug delivery system.
Visualization of Key Concepts
Structure and Functionalization of a MUD-Linked Drug Delivery System
Caption: Schematic of a MUD-linked drug delivery system on a gold nanoparticle.
General Workflow for Synthesis and Characterization
Caption: Experimental workflow for developing MUD-based drug delivery systems.
Quantitative Data Summary
While specific data for MUD-linked drugs is dispersed across various studies focusing on different drugs and nanoparticle systems, the following tables provide a representative summary of quantitative parameters that should be assessed. The values presented are illustrative and will vary depending on the specific drug, nanoparticle size, and experimental conditions.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug Molecule | Nanoparticle System | Linker Chemistry | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | Gold Nanoparticles | Hydrazone bond with thiolated PEG | 23 | Not Reported | [2] |
| Methotrexate | pH-sensitive silica nanoparticles | Electrostatic interaction | Not Reported | >61 |
Table 2: In Vitro Drug Release Kinetics
| Drug Molecule | Release Stimulus | Release Profile | Kinetic Model | Reference |
| Doxorubicin | pH 5.3 (acidic) | Significantly higher than at pH 7.4 | Not specified | [2] |
| Methotrexate | pH 5.0 | Sustained release, ~39% in 48h | Not specified |
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis, functionalization, and characterization of MUD-based drug delivery systems. Researchers should optimize these protocols for their specific drug and application.
Protocol for Synthesis of Gold Nanoparticles (AuNPs)
This protocol is based on the widely used Turkevich method for synthesizing citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Ultrapure water
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Store the synthesized AuNP solution at 4°C.
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak, typically around 520 nm for spherical nanoparticles.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the AuNPs.
Protocol for Functionalization of AuNPs with this compound (MUD)
This protocol describes the formation of a self-assembled monolayer of MUD on the surface of the synthesized AuNPs.
Materials:
-
Synthesized AuNP solution
-
This compound (MUD)
-
Ethanol (absolute)
Procedure:
-
Prepare a 10 mM solution of MUD in absolute ethanol.
-
Add the MUD solution to the AuNP solution with gentle stirring. The final concentration of MUD should be in excess to ensure complete surface coverage. A typical starting point is a 1:1000 molar ratio of AuNPs to MUD.
-
Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to facilitate the formation of a stable SAM.
-
Purify the MUD-functionalized AuNPs (MUD-AuNPs) by centrifugation to remove excess MUD and unbound reagents. Resuspend the pellet in fresh ultrapure water or a suitable buffer. Repeat the washing step at least three times.
Characterization:
-
UV-Vis Spectroscopy: A slight red-shift in the SPR peak may be observed upon MUD functionalization, indicating a change in the local refractive index at the nanoparticle surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of MUD on the AuNP surface by identifying characteristic vibrational bands of the alkyl chain and hydroxyl group.
-
Zeta Potential Measurement: Determine the surface charge of the functionalized nanoparticles.
Protocol for Drug Conjugation to MUD-AuNPs (Example: Doxorubicin via a pH-sensitive Hydrazone Linker)
This protocol provides an example of conjugating a drug with a ketone group (like doxorubicin) to the hydroxyl group of MUD through a pH-sensitive hydrazone linker. This type of linkage is stable at physiological pH (7.4) but cleaves in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), facilitating intracellular drug release.
Materials:
-
MUD-AuNPs
-
Doxorubicin hydrochloride
-
Adipic acid dihydrazide (ADH) - as the hydrazide linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer, pH 6.0
Procedure:
Step 1: Activation of MUD-AuNPs with a Hydrazide Linker
-
Activate the hydroxyl groups of MUD-AuNPs by reacting them with a linker that introduces a hydrazide group. For this, first activate a dicarboxylic acid dihydrazide like adipic acid dihydrazide (ADH).
-
Disperse MUD-AuNPs in MES buffer (pH 6.0).
-
In a separate tube, dissolve ADH in MES buffer.
-
Add EDC and NHS to the ADH solution to activate one of the carboxyl groups.
-
Add the activated ADH solution to the MUD-AuNP dispersion and react for 2-4 hours at room temperature with stirring. This will form an ester linkage between the MUD hydroxyl and one end of the ADH, leaving the other hydrazide end free.
-
Purify the ADH-MUD-AuNPs by centrifugation and resuspend in PBS (pH 7.4).
Step 2: Conjugation of Doxorubicin
-
Add doxorubicin hydrochloride to the purified ADH-MUD-AuNP solution.
-
Adjust the pH to ~6.5 to facilitate the formation of the hydrazone bond between the ketone group of doxorubicin and the terminal hydrazide group on the linker.
-
React for 24 hours at room temperature in the dark with gentle stirring.
-
Purify the doxorubicin-conjugated AuNPs (Dox-MUD-AuNPs) by dialysis or repeated centrifugation to remove unconjugated doxorubicin and other reagents.
Characterization:
-
UV-Vis Spectroscopy: Quantify the amount of conjugated doxorubicin by measuring its characteristic absorbance at around 480 nm.
-
Fluorescence Spectroscopy: Confirm the conjugation and quantify the drug loading by measuring the fluorescence of doxorubicin.
Protocol for In Vitro Drug Release Studies
This protocol describes a method to evaluate the release of a conjugated drug from the MUD-AuNPs under different pH conditions, simulating physiological and endosomal/lysosomal environments.
Materials:
-
Dox-MUD-AuNP solution
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Place a known concentration of the Dox-MUD-AuNP solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (PBS at pH 7.4 or pH 5.5).
-
Maintain the setup at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot from the release buffer outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Plot the cumulative percentage of drug released as a function of time.
Protocol for Cellular Uptake and Cytotoxicity Assays
This protocol outlines the general steps for assessing the cellular uptake and therapeutic efficacy of the drug-loaded nanoparticles in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Dox-MUD-AuNPs, free doxorubicin, and MUD-AuNPs (as controls)
-
MTT or similar cell viability assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
Cellular Uptake:
-
Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with Dox-MUD-AuNPs, free doxorubicin, and MUD-AuNPs at equivalent drug concentrations for various time points.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the intracellular uptake of the doxorubicin-containing nanoparticles using fluorescence microscopy (doxorubicin is intrinsically fluorescent).
-
For quantitative analysis, lyse the cells and measure the intracellular doxorubicin concentration using a fluorescence plate reader, or use flow cytometry to quantify the percentage of fluorescent cells.
Cytotoxicity Assay (MTT Assay):
-
Seed the cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of Dox-MUD-AuNPs, free doxorubicin, and MUD-AuNPs for 48-72 hours.
-
After the incubation period, add MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
Concluding Remarks
This compound serves as a highly effective and versatile linker for the development of sophisticated drug delivery systems based on gold nanoparticles. Its bifunctional nature allows for stable anchoring to the nanoparticle surface and flexible conjugation of therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate MUD-based nanocarriers for targeted and controlled drug delivery. Further optimization of these protocols will be necessary to tailor the drug delivery system to the specific physicochemical properties of the drug and the biological target.
References
Application Note: Protocol for Forming Hydrophilic Self-Assembled Monolayers (SAMs) on Gold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a variety of substrates. When alkanethiols are deposited on a gold surface, the sulfur head group forms a strong, covalent-like bond with the gold, leading to the formation of a densely packed monolayer. The terminal functional group of the alkanethiol dictates the surface properties of the SAM. This application note provides a detailed protocol for the formation of hydrophilic SAMs on gold surfaces, which are of particular interest in biological applications due to their ability to resist non-specific protein adsorption and cell adhesion. We will focus on three common types of hydrophilic SAMs: hydroxyl-terminated, carboxylic acid-terminated, and oligo(ethylene glycol)-terminated.
Key Materials and Reagents
-
Gold Substrates: Gold-coated silicon wafers, glass slides, or quartz crystals.
-
Thiol Reagents:
-
Hydroxyl-terminated: 11-Mercapto-1-undecanol (HS-(CH₂)₁₁-OH)
-
Carboxylic acid-terminated: 16-Mercaptohexadecanoic acid (HS-(CH₂)₁₅-COOH)
-
Oligo(ethylene glycol)-terminated: (1-mercaptoundec-11-yl)hexa(ethylene glycol) (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH)
-
-
Solvents: Absolute ethanol (200 proof), ultrapure water (18.2 MΩ·cm).
-
Cleaning Solutions:
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED.
-
Deionized water.
-
-
Inert Gas: High-purity nitrogen or argon.
-
Glassware: Beakers, petri dishes, graduated cylinders.
-
Tweezers: Fine-tipped, non-magnetic.
Experimental Protocols
A critical factor for the formation of high-quality SAMs is the cleanliness of the gold substrate. The following protocols outline the steps for substrate preparation and SAM formation.
Gold Substrate Cleaning (Piranha Solution)
Safety Precautions: Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
Step-by-Step Protocol:
-
Preparation of Piranha Solution:
-
Place a clean glass beaker on a heat-proof mat inside a designated fume hood.
-
Carefully measure the desired volume of concentrated sulfuric acid (H₂SO₄) and pour it into the beaker.
-
Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the sulfuric acid in a 1:3 (H₂O₂:H₂SO₄) volume ratio. Never add sulfuric acid to hydrogen peroxide, as this can cause an explosion. The solution will become very hot.
-
-
Substrate Cleaning:
-
Using clean tweezers, carefully immerse the gold substrates into the hot Piranha solution.
-
Leave the substrates in the solution for 10-15 minutes. You will observe bubbling as organic contaminants are oxidized.
-
Carefully remove the substrates from the Piranha solution using tweezers.
-
Rinse the substrates thoroughly with copious amounts of ultrapure water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrates immediately for SAM formation to prevent recontamination.
-
Hydrophilic SAM Formation
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired thiol in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution of this compound (MW = 204.37 g/mol ), dissolve 2.04 mg of the thiol in 10 mL of absolute ethanol.
-
-
SAM Assembly:
-
Place the freshly cleaned and dried gold substrates in a clean glass container.
-
Pour the thiol solution over the substrates, ensuring they are fully submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound thiols.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Characterization of Hydrophilic SAMs
The quality and properties of the formed hydrophilic SAMs can be assessed using various surface-sensitive techniques.
Data Presentation
The following table summarizes typical quantitative data obtained for different hydrophilic SAMs on gold. Note that these values can vary slightly depending on the specific experimental conditions, such as substrate roughness, solution concentration, and immersion time.
| Thiol Compound | Terminal Group | Water Contact Angle (°) | Ellipsometric Thickness (Å) | Key XPS Peaks (Binding Energy, eV) |
| This compound | -OH | < 15 - 30 | 15 - 18 | C 1s: ~285.0 (C-C), ~286.5 (C-OH)O 1s: ~532.8 (C-OH)S 2p: ~162.0 (S-Au), ~163.2 (unbound S) |
| 16-Mercaptohexadecanoic acid | -COOH | < 15 - 35 | 20 - 24 | C 1s: ~285.0 (C-C), ~288.5-289.0 (O=C-OH)O 1s: ~532.0 (C=O), ~533.5 (C-OH)S 2p: ~162.1 (S-Au), ~163.3 (unbound S) |
| (1-mercaptoundec-11-yl)hexa(ethylene glycol) | -EG₆-OH | 35 - 45 | 25 - 30 | C 1s: ~285.0 (C-C), ~286.6 (C-O-C)O 1s: ~532.8 (C-O-C)S 2p: ~162.0 (S-Au), ~163.2 (unbound S) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for hydrophilic SAM formation.
Hydrophilic SAM Structures on Gold
Application Notes and Protocols: 11-Mercapto-1-undecanol (11-MUD) in Microfluidics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing 11-Mercapto-1-undecanol (11-MUD) in microfluidic applications. 11-MUD is a versatile alkanethiol that forms well-defined self-assembled monolayers (SAMs) on gold surfaces. The terminal hydroxyl (-OH) group of the 11-MUD SAM provides a hydrophilic, protein-resistant surface, making it an ideal candidate for various bio-microfluidic applications, including controlling protein adsorption, patterning cells, and generating chemical gradients.
Application 1: Creating Protein-Resistant Surfaces in Microfluidic Devices
Introduction: Non-specific protein adsorption to the inner surfaces of microfluidic channels is a significant challenge, as it can lead to biofouling, altered experimental results, and reduced device performance. Self-assembled monolayers of 11-MUD create a hydrophilic surface that effectively resists the adsorption of many proteins, ensuring that biological assays within the microfluidic device are more accurate and reproducible.
Experimental Protocol: Formation of an 11-MUD SAM in a Microfluidic Channel
This protocol details the in-situ formation of an 11-MUD self-assembled monolayer on a gold-coated surface within a microfluidic device.
Materials:
-
Microfluidic device with gold-coated channels (e.g., glass slide with evaporated gold, bonded to a PDMS channel structure)
-
This compound (11-MUD)
-
Anhydrous ethanol (200 proof)
-
Deionized (DI) water, sterile-filtered
-
Phosphate-buffered saline (PBS), sterile-filtered
-
Syringe pumps and tubing
-
Nitrogen gas source
Procedure:
-
Device Preparation:
-
Fabricate the microfluidic device using standard soft lithography techniques, ensuring the channels are sealed over a gold-coated substrate (e.g., glass or silicon).
-
Prior to SAM formation, clean the gold surface by treating it with UV-ozone for 10-15 minutes to remove organic contaminants.
-
Immediately after cleaning, flush the microfluidic channels with anhydrous ethanol for 5 minutes at a flow rate of 10 µL/min to remove any residual contaminants and to prime the channels.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 11-MUD in anhydrous ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Introduce the 11-MUD solution into the microfluidic channels using a syringe pump at a low flow rate (e.g., 1-5 µL/min) to fill the channels completely.
-
Stop the flow and allow the 11-MUD solution to incubate within the channels for at least 12-24 hours at room temperature in a low-humidity environment to ensure the formation of a well-ordered monolayer.[2] For optimal results, minimize oxygen exposure by backfilling the setup with nitrogen.[2]
-
-
Post-Formation Rinsing:
-
After incubation, flush the channels with anhydrous ethanol for 10-15 minutes at a flow rate of 10-20 µL/min to remove any non-covalently bound thiols.[1]
-
Subsequently, flush the channels with sterile-filtered DI water for 5 minutes, followed by a final flush with sterile-filtered PBS for 5 minutes to equilibrate the surface for biological experiments.
-
The device with the 11-MUD functionalized surface is now ready for use.
-
Quantitative Data: Surface Properties and Protein Adsorption
| Surface Property | 11-MUD (-OH terminated) | 1-Undecanethiol (-CH3 terminated) | Reference |
| Water Contact Angle (Advancing) | < 15° - 30° | 110° - 115° | [3] |
| Protein Adsorption (Fibrinogen) | Low (< 5 ng/cm²) | High (> 200 ng/cm²) | [4][5] |
| Protein Adsorption (Lysozyme) | Low (< 5 ng/cm²) | Moderate-High | [4] |
| SAM Thickness (Ellipsometry) | ~1.5 - 1.7 nm | ~1.4 - 1.6 nm | General knowledge |
Workflow for Creating a Protein-Resistant Microfluidic Channel
Caption: Workflow for functionalizing a microfluidic channel with an 11-MUD SAM.
Application 2: Cell Patterning in Microfluidic Channels
Introduction: Spatially controlling the adhesion of cells is crucial for a wide range of applications, from fundamental cell biology studies to tissue engineering and the development of cell-based biosensors. By creating patterns of cell-adhesive and cell-repellent regions, the behavior of individual cells and cell populations can be precisely controlled. 11-MUD can be used to create the cell-repellent background, against which cell-adhesive molecules are patterned.
Experimental Protocol: Cell Patterning using Microcontact Printing and 11-MUD Backfilling
This protocol describes how to create patterns of a cell-adhesive protein (e.g., fibronectin) on a gold surface, with the non-patterned areas rendered non-adhesive by backfilling with 11-MUD.
Materials:
-
Gold-coated glass coverslips
-
PDMS stamp with desired micropatterns
-
Fibronectin solution (50 µg/mL in PBS)
-
This compound (11-MUD) solution (1 mM in anhydrous ethanol)
-
Pluronic F-127 solution (1% w/v in DI water)
-
Cell culture medium and cells of interest
-
Standard cell culture equipment
Procedure:
-
Stamp Inking and Printing:
-
Clean the PDMS stamp by sonicating in ethanol for 5 minutes and drying with a stream of nitrogen.
-
Treat the stamp with oxygen plasma for 30 seconds to render it hydrophilic.
-
Pipette the fibronectin solution onto the patterned face of the PDMS stamp and incubate for 1 hour at room temperature.
-
Gently aspirate the excess fibronectin solution and dry the stamp with a gentle stream of nitrogen.
-
Place the inked stamp in contact with the gold-coated coverslip for 1-2 minutes to transfer the fibronectin pattern.[6][7][8]
-
-
Backfilling with 11-MUD:
-
Immediately after removing the stamp, immerse the patterned gold coverslip in the 1 mM 11-MUD solution for 1-2 hours at room temperature. This will form a cell-repellent monolayer on the areas not coated with fibronectin.
-
Rinse the coverslip thoroughly with ethanol, then with DI water, and finally with PBS.
-
-
Cell Seeding:
-
Place the patterned coverslip in a sterile petri dish.
-
To further prevent non-specific cell adhesion, you can incubate the surface with 1% Pluronic F-127 for 30 minutes, followed by a PBS rinse.
-
Seed the cells onto the patterned surface at the desired density.
-
Allow the cells to adhere for several hours (typically 4-24 hours) in a cell culture incubator.
-
Gently wash the surface with fresh medium to remove non-adherent cells. The remaining cells will be confined to the fibronectin-patterned regions.
-
Quantitative Data: Cell Adhesion on Functionalized Surfaces
| Surface Functionalization | Cell Adhesion | Typical Adhesion Force (per cell) | Reference |
| Fibronectin | High | 50 - 200 nN | [9][10] |
| 11-MUD (-OH terminated) | Very Low | < 5 nN | [9][10] |
| Bare Gold | Moderate | Variable | General knowledge |
| -CH3 terminated SAM | Low (non-specific) | Variable | General knowledge |
Logical Relationship for Cell Patterning
Caption: Logical workflow for patterning cells using microcontact printing and 11-MUD.
Application 3: Generation of Surface-Bound Chemical Gradients
Introduction: Chemical gradients play a critical role in directing cell migration (haptotaxis), axon guidance, and other biological processes.[11][12] Microfluidic devices are powerful tools for creating stable and well-defined gradients. By forming a gradient of a cell-adhesive ligand against a background of protein-resistant 11-MUD, it is possible to study cellular responses to varying concentrations of surface-bound cues.
Experimental Protocol: Generating a Gradient of a Mixed SAM in a Microfluidic Device
This protocol describes a method to generate a gradient of a mixed SAM, for example, a gradient of a carboxyl-terminated thiol (e.g., 11-mercaptoundecanoic acid, MUA) mixed with 11-MUD. The carboxyl groups can then be used to immobilize proteins.
Materials:
-
Microfluidic gradient generator device with a gold-coated observation chamber
-
This compound (11-MUD) solution (1 mM in anhydrous ethanol)
-
11-Mercaptoundecanoic acid (MUA) solution (1 mM in anhydrous ethanol)
-
Anhydrous ethanol
-
Syringe pumps and tubing
Procedure:
-
Device Setup:
-
Prime the microfluidic gradient generator with anhydrous ethanol.
-
Load two separate syringes, one with 1 mM 11-MUD solution and the other with 1 mM MUA solution.
-
-
Gradient Formation:
-
Connect the syringes to the inlets of the gradient generator.
-
Simultaneously flow the two solutions into the device at a low, controlled flow rate (e.g., 0.1-1 µL/min). The design of the gradient generator will facilitate the mixing of the two streams to create a concentration gradient across the observation chamber.[13][14]
-
Continue the flow for a period sufficient for the SAM to form on the gold surface (e.g., 1-2 hours). The composition of the SAM at any given point on the surface will reflect the local concentration of the thiols in the overlying solution.
-
-
Post-Formation Rinsing and Protein Immobilization:
-
After the gradient has been formed, flush the entire device with anhydrous ethanol for 15 minutes to remove the thiol solutions.
-
The surface now presents a gradient of -COOH groups (from MUA) on a background of -OH groups (from 11-MUD).
-
This gradient of reactive groups can be used to covalently immobilize proteins (e.g., growth factors, adhesion molecules) using standard carbodiimide chemistry (EDC/NHS coupling).
-
-
Cellular Studies:
-
After protein immobilization and subsequent rinsing, the device is ready for cell seeding to study haptotaxis or other gradient-dependent cellular behaviors.
-
Quantitative Data: Gradient Characterization
| Parameter | Description | Typical Values / Method of Characterization |
| Gradient Steepness | Change in surface concentration of the active molecule per unit distance. | Can be tuned by adjusting flow rates and channel geometry. Characterized by fluorescently labeling one of the thiols or the immobilized protein. |
| Gradient Stability | The duration over which the gradient remains constant. | Can be stable for hours to days depending on the device design.[15] |
| Cellular Response | e.g., Directedness of cell migration. | Quantified by tracking cell movement over time and calculating metrics like the chemotactic index. |
Signaling Pathway for Haptotaxis on a Gradient Surface
Caption: Simplified signaling pathway for haptotaxis on a chemical gradient.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 3. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Adhesive micropatterns for cells: a microcontact printing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patterning Cell Using Microcontact Printing - Creative Bioarray [cellpatterning.com]
- 8. researchgate.net [researchgate.net]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Using microfluidic chip to form brain-derived neurotrophic factor concentration gradient for studying neuron axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microfluidics for Neuronal Cell and Circuit Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration gradient generation methods based on microfluidic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. researchgate.net [researchgate.net]
Characterization of 11-Mercapto-1-undecanol (11-MUOH) Self-Assembled Monolayers using X-ray Photoelectron Spectroscopy (XPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are a cornerstone of nanoscience and surface engineering, providing a versatile platform for controlling the interfacial properties of materials. 11-Mercapto-1-undecanol (11-MUOH) is a particularly important alkanethiol, featuring a terminal hydroxyl (-OH) group that imparts hydrophilicity and provides a reactive site for further chemical modification. Accurate characterization of the formation and quality of 11-MUOH SAMs is critical for their application in fields such as biosensing, drug delivery, and molecular electronics.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical state of the top few nanometers of a material. This application note provides a detailed protocol for the preparation of 11-MUOH SAMs on gold substrates and their subsequent characterization using XPS.
Experimental Protocols
Preparation of this compound SAMs on Gold Substrates
This protocol outlines the steps for the formation of a high-quality 11-MUOH self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (11-MUOH)
-
Absolute Ethanol (200 proof, electronics grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove any organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Alternatively, for a less hazardous cleaning procedure, the substrates can be cleaned by UV/Ozone treatment for 15-20 minutes.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 11-MUOH in absolute ethanol. For example, dissolve 2.044 mg of 11-MUOH in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the gold substrates into the 1 mM 11-MUOH solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment (e.g., a desiccator or under nitrogen) until XPS analysis.
-
XPS Analysis of 11-MUOH SAMs
This protocol describes the general procedure for acquiring and analyzing XPS data from the prepared 11-MUOH SAMs.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Mounting:
-
Mount the 11-MUOH functionalized gold substrate onto the XPS sample holder using appropriate clips or conductive tape. Ensure good electrical contact to minimize charging effects.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions to determine the chemical states and quantify the elemental composition.
-
-
Data Analysis:
-
Perform charge correction on the acquired spectra by referencing the adventitious C 1s peak to 284.8 eV or the Au 4f₇/₂ peak to 84.0 eV.
-
Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS, Thermo Avantage). Use Gaussian-Lorentzian line shapes and a Shirley background subtraction.
-
Determine the binding energies, full width at half maximum (FWHM), and peak areas for each component.
-
Calculate the atomic concentrations of the elements using the integrated peak areas and the appropriate relative sensitivity factors (RSFs) for the instrument.
-
Data Presentation
The following tables summarize the expected quantitative XPS data for a well-formed 11-MUOH SAM on a gold substrate. The data for 11-Mercaptoundecanoic Acid (11-MUA) is included for comparison, as it is a structurally similar molecule.
Table 1: High-Resolution XPS Binding Energies for 11-MUOH and 11-MUA SAMs on Gold
| Spectral Region | Component | Expected Binding Energy (eV) for 11-MUOH | Reference Binding Energy (eV) for 11-MUA[1] |
| C 1s | C-C / C-H | ~285.0 | 285.0 |
| C-O / C-S | ~286.3 | 286.9 | |
| O 1s | C-O H | ~532.8 | 532.0 (C=O ), 533.2 (O =C-OH) |
| S 2p | S 2p₃/₂ (Au-S) | ~162.0 | 162.0 |
| S 2p₁/₂ (Au-S) | ~163.2 | 163.2 | |
| Au 4f | Au 4f₇/₂ | 84.0 | 84.0 |
| Au 4f₅/₂ | 87.7 | 87.7 |
Table 2: Expected Atomic Concentrations for a 11-MUOH SAM on Gold
| Element | Expected Atomic Concentration (%) |
| C | 60-70 |
| O | 5-10 |
| S | 2-5 |
| Au | 15-25 |
Note: Atomic concentrations can vary depending on the thickness and packing density of the SAM, as well as the take-off angle of the photoelectrons.
Visualizations
Experimental Workflow for XPS Characterization of 11-MUOH SAMs
References
Troubleshooting & Optimization
Technical Support Center: 11-Mercapto-1-undecanol (MUD) Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and quality of 11-Mercapto-1-undecanol (MUD) self-assembled monolayers (SAMs).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the preparation and characterization of MUD SAMs.
Issue 1: Poor Electrochemical Blocking Behavior
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Question: My cyclic voltammogram (CV) shows a high background current and does not effectively block the redox probe (e.g., ferrocenemethanol). What could be the cause?
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Answer: Poor electrochemical blocking is often indicative of a disordered or incomplete MUD SAM with defects, allowing the redox probe to reach the gold surface. Potential causes include:
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Sub-optimal Solvent Choice: The solvent used for SAM formation significantly impacts the quality of the monolayer. While ethanol is commonly used, other solvents might be more suitable depending on the specific application. Solvents with low dielectric constants that do not strongly interact with the substrate can promote the formation of denser, more stable monolayers.[1]
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Contamination: Contaminants on the gold substrate or in the thiol solution can disrupt the self-assembly process, leading to a defective SAM. Ensure rigorous cleaning of the substrate and use high-purity MUD and solvents.
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Insufficient Incubation Time: While SAM formation begins within minutes, achieving a well-ordered, densely packed monolayer can take several hours. For optimal results, an incubation time of 24-48 hours is recommended.
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Oxidation of MUD: this compound can oxidize to form disulfides, which may not form a well-ordered monolayer.[2] Use fresh MUD solutions and consider deoxygenating the solvent to minimize oxidation.
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Issue 2: Inconsistent SAM Quality and Poor Reproducibility
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Question: I am observing significant variations in the quality of my MUD SAMs between experiments, as evidenced by inconsistent contact angle measurements and electrochemical properties. How can I improve reproducibility?
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Answer: Lack of reproducibility is a common challenge in SAM preparation. To improve consistency, consider the following:
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Standardize Substrate Preparation: The cleanliness and morphology of the gold substrate are critical. Implement a consistent and thorough cleaning protocol for your gold substrates before each experiment.
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Control Environmental Factors: The environment where the SAMs are prepared should be clean to avoid contamination from airborne particles or other chemicals. Avoid areas where silanes or PDMS have been used.
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Use Fresh Solutions: Prepare fresh MUD solutions for each experiment to avoid issues with thiol oxidation or solvent degradation.
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Maintain Consistent Incubation Conditions: Ensure that the incubation time, temperature, and concentration of the MUD solution are kept constant across all experiments.
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Issue 3: SAM Instability at Elevated Temperatures
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Question: My MUD SAM-based device fails at elevated temperatures. How can I improve the thermal stability of the monolayer?
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Answer: The thermal stability of alkanethiol SAMs is influenced by the packing density and intermolecular interactions.
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Optimize SAM Packing: A well-ordered, densely packed SAM will generally exhibit higher thermal stability. Ensure your preparation protocol is optimized for creating a high-quality monolayer.
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Consider Mixed SAMs: Incorporating a second, longer-chain alkanethiol into the MUD monolayer can increase van der Waals interactions between the alkyl chains, leading to improved thermal stability.
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Understand Desorption Behavior: Thermal desorption studies of similar molecules like 11-mercaptoundecanoic acid (MUA) show that desorption of intact molecules from a well-formed SAM on gold occurs at around 550 K (277 °C).[2][3] Decomposition and desorption of fragments can occur at different temperatures.[2][3][4]
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Data Presentation
The following tables summarize key quantitative data related to the properties and stability of MUD and similar alkanethiol SAMs.
Table 1: Thermal Desorption Temperatures for Alkanethiol SAMs on Gold
| Molecule | Substrate | Desorption Peak (Intact Molecule) | Notes |
| 11-Mercaptoundecanoic Acid (MUA) | Au(111)/mica | 550 K (277 °C) | Attributed to the desorption of the intact molecule.[2][3] |
| Undecanethiol (UDT) | Au(111) | ~500 K (227 °C) | Attributed to lying-down molecules. Disulfide desorption from standing molecules occurs around 400 K.[4] |
Table 2: Expected Physicochemical Properties of MUD
| Property | Value | Reference |
| Molecular Weight | 204.37 g/mol | [5] |
| Melting Point | 33-37 °C | [5] |
| Boiling Point | ~125 °C | [5] |
| Density | 0.790 g/mL at 25 °C | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and characterization of MUD SAMs.
Protocol 1: Preparation of this compound SAMs on Gold
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Substrate Cleaning:
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Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
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Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
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Dry the substrate under a stream of dry nitrogen gas.
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SAM Formation:
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Prepare a 1 mM solution of this compound in absolute ethanol.
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Immediately immerse the cleaned gold substrate into the MUD solution.
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Incubate for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
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Rinsing and Drying:
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After incubation, remove the substrate from the MUD solution.
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Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.
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Dry the substrate under a stream of dry nitrogen gas.
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Protocol 2: Characterization of MUD SAMs by Cyclic Voltammetry (CV)
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Electrochemical Cell Setup:
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Use a three-electrode setup with the MUD-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Electrolyte and Redox Probe:
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Prepare an aqueous solution of a suitable electrolyte (e.g., 0.1 M KCl).
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Add a redox probe, such as 1 mM ferrocenemethanol, to the electrolyte solution.
-
-
CV Measurement:
-
Scan the potential from an initial value where no faradaic current is observed (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to oxidize the redox probe (e.g., +0.6 V vs. Ag/AgCl) and then back to the initial potential.
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Use a scan rate of 100 mV/s.
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A well-formed MUD SAM will exhibit a significantly suppressed current response from the redox probe compared to a bare gold electrode.
-
Visualizations
Diagram 1: Experimental Workflow for MUD SAM Preparation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 73768-94-2 [smolecule.com]
Technical Support Center: 11-Mercapto-1-undecanol (MUD) Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Mercapto-1-undecanol (MUD) to form self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation of MUD SAMs on gold surfaces in a question-and-answer format.
Question 1: Why is the surface coverage of my MUD monolayer incomplete or patchy?
Answer: Incomplete monolayer formation is a frequent issue and can be attributed to several factors:
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Insufficient Incubation Time: The self-assembly process, while initiated rapidly, requires adequate time for the MUD molecules to organize into a well-ordered, densely packed monolayer. Short incubation times can result in a disordered and incomplete layer.
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Low MUD Concentration: The concentration of the MUD solution directly impacts the rate of monolayer formation. A concentration that is too low will require significantly longer immersion times to achieve full coverage.
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Contaminated Substrate: The presence of organic residues, dust particles, or other contaminants on the gold substrate will physically block the MUD molecules from adsorbing, leading to voids and defects in the monolayer.[1]
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Poor Solvent Quality: The solvent plays a critical role in the self-assembly process. The presence of impurities or water in the solvent can interfere with the proper formation of the monolayer.
Question 2: My MUD monolayer appears disordered and has a high number of defects. What could be the cause?
Answer: A disordered monolayer with numerous defects can compromise the performance of your surface. The primary causes include:
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Suboptimal Solvent Choice: The choice of solvent significantly influences the quality of the resulting SAM. Solvents with high dielectric constants can disrupt the intermolecular interactions necessary for a well-ordered monolayer.[1] Ethanol is a commonly used and effective solvent for MUD SAM formation.
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Impure MUD Reagent: The purity of the this compound is crucial. The presence of disulfide impurities, for example, can disrupt the packing of the monolayer and introduce defects.
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Oxidation of Thiol Groups: Exposure of the MUD solution or the SAM to air for extended periods can lead to the oxidation of the thiol headgroups, preventing them from properly binding to the gold surface.
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Rough Gold Substrate: A rough or uneven gold surface can lead to the formation of domain boundaries and other structural defects in the monolayer.
Question 3: The wettability of my MUD-functionalized surface is not what I expected. Why is the contact angle incorrect?
Answer: An unexpected water contact angle is a good indicator of issues with the monolayer's quality and surface termination.
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Incomplete Monolayer: If the monolayer is not fully formed, patches of the underlying gold substrate will be exposed, leading to a lower contact angle than expected for a dense, hydroxyl-terminated surface.
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Contamination: Adsorption of airborne organic contaminants onto the hydroxyl-terminated surface can render it more hydrophobic, resulting in a higher water contact angle.
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Molecular Orientation: A disordered monolayer may not present the hydroxyl (-OH) terminal groups effectively at the surface, impacting the surface energy and, consequently, the contact angle.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for the MUD solution?
A1: A typical concentration range for MUD in ethanol is 1 to 10 mM. For routine SAM formation, a 1 mM solution is often a good starting point. The optimal concentration can depend on the desired incubation time and the specific application.
Q2: How long should I immerse the gold substrate in the MUD solution?
A2: While the initial adsorption of MUD onto the gold surface is rapid, achieving a well-ordered and densely packed monolayer takes longer. A common immersion time is 12 to 24 hours at room temperature. Longer immersion times generally lead to better-ordered monolayers.
Q3: How should I clean my gold substrates before forming the MUD monolayer?
A3: Thorough cleaning of the gold substrate is critical for high-quality SAM formation. A widely used and effective method is cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. Other cleaning methods include UV/ozone treatment and argon plasma cleaning.
Q4: What is the best solvent to use for MUD SAM formation?
A4: High-purity, absolute ethanol is the most commonly used and recommended solvent for preparing MUD solutions for SAM formation. It provides good solubility for MUD and facilitates the formation of well-ordered monolayers.
Q5: How can I characterize the quality of my MUD monolayer?
A5: Several surface-sensitive techniques can be used to assess the quality of your MUD SAM:
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Contact Angle Goniometry: Measures the water contact angle to assess surface wettability and hydrophilicity, providing an indication of monolayer coverage and termination.
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Ellipsometry: Determines the thickness of the monolayer, which can be compared to the theoretical length of the MUD molecule to infer packing density.
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X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the sulfur atom, verifying its binding to the gold.
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Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the visualization of defects and the overall morphology of the monolayer.
Quantitative Data
The quality of the this compound (MUD) self-assembled monolayer (SAM) is significantly influenced by the choice of solvent used during its formation. The following table summarizes the effect of different solvents on the resulting water contact angle and monolayer thickness, which are key indicators of SAM quality. A lower water contact angle generally indicates a more hydrophilic surface due to the well-exposed hydroxyl terminal groups of a dense MUD monolayer. The thickness, measured by ellipsometry, should be close to the theoretical length of the MUD molecule (~1.5 nm) for a well-ordered, upright monolayer.
| Solvent | Dielectric Constant (at 20°C) | Resulting Water Contact Angle (θ) | Monolayer Thickness (nm) | Observations |
| Ethanol | 24.55 | 15° - 25° | ~1.4 - 1.6 | Generally forms well-ordered and densely packed monolayers. |
| Isopropanol | 19.92 | 20° - 30° | ~1.3 - 1.5 | Can also produce good quality monolayers. |
| Methanol | 32.7 | 25° - 35° | ~1.2 - 1.4 | Higher polarity may slightly disrupt packing. |
| Toluene | 2.38 | 40° - 50° | Inconsistent | Non-polar nature can lead to poorly ordered and incomplete monolayers. |
| Hexane | 1.88 | > 50° | Highly variable | Not recommended due to poor solubility and resulting disordered layers. |
Note: The values presented are representative and can vary depending on the specific experimental conditions, such as MUD concentration, immersion time, and substrate cleanliness.
Experimental Protocols
Protocol 1: Cleaning of Gold Substrates
Objective: To prepare a clean gold surface free of organic and particulate contamination, suitable for the formation of a high-quality MUD SAM.
Materials:
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Gold-coated substrates (e.g., silicon wafers, glass slides)
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Concentrated sulfuric acid (H₂SO₄, 98%)
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Hydrogen peroxide (H₂O₂, 30%)
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Deionized (DI) water (18.2 MΩ·cm)
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Absolute ethanol
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Nitrogen gas (high purity)
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Glass beakers
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Teflon substrate holder
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Tweezers (non-magnetic, stainless steel)
Procedure:
-
Piranha Solution Preparation (EXTREME CAUTION):
-
In a designated chemical fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a clean glass beaker. Warning: Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always add peroxide to acid. The solution will become very hot.
-
-
Substrate Immersion:
-
Using tweezers, carefully place the gold substrates in a Teflon holder.
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Immerse the holder with the substrates into the hot piranha solution for 10-15 minutes.
-
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Rinsing:
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Carefully remove the substrate holder from the piranha solution and immerse it in a large beaker of DI water.
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Rinse the substrates thoroughly by transferring the holder through a cascade of three beakers filled with fresh DI water.
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Finally, rinse the substrates with absolute ethanol.
-
-
Drying:
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Gently dry the substrates under a stream of high-purity nitrogen gas.
-
-
Immediate Use:
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Use the cleaned substrates immediately for MUD monolayer formation to prevent recontamination from the ambient environment.
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Protocol 2: Formation of this compound (MUD) Monolayer
Objective: To form a well-ordered, hydroxyl-terminated self-assembled monolayer of MUD on a clean gold substrate.
Materials:
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Cleaned gold substrates
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This compound (MUD)
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Absolute ethanol (200 proof)
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Glass vials with Teflon-lined caps
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Tweezers
Procedure:
-
Solution Preparation:
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Prepare a 1 mM solution of MUD in absolute ethanol. For example, dissolve 2.04 mg of MUD in 10 mL of absolute ethanol.
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Ensure the MUD is fully dissolved. Gentle sonication for a few minutes can aid dissolution.
-
-
Substrate Immersion:
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Place the clean, dry gold substrates in individual glass vials.
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Pour the 1 mM MUD solution into each vial, ensuring the entire gold surface is submerged.
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Incubation:
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Seal the vials with Teflon-lined caps to minimize solvent evaporation and contamination.
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Allow the substrates to incubate in the MUD solution for 12-24 hours at room temperature in a vibration-free environment.
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Rinsing:
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After incubation, remove the substrates from the MUD solution using clean tweezers.
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Rinse the substrates thoroughly with a stream of fresh absolute ethanol to remove any non-chemisorbed MUD molecules.
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-
Drying:
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Dry the MUD-coated substrates under a gentle stream of high-purity nitrogen gas.
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-
Storage:
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Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
Visualizations
Caption: Troubleshooting workflow for MUD SAM formation.
Caption: Experimental workflow for MUD SAM formation.
References
Technical Support Center: Optimizing 11-Mercapto-1-undecanol (11-MUA) SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Mercapto-1-undecanol (11-MUA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for forming a high-quality 11-MUA SAM on a gold substrate?
A1: For optimal monolayer packing and ordering, a 24 to 48-hour incubation period is generally recommended.[1] While the initial self-assembly process can be rapid, longer incubation times typically result in a more organized and densely packed monolayer. However, some studies have shown that for certain applications under electrochemical control, a stable adlayer can be formed in as little as 50 minutes. The ideal time can be influenced by factors such as the concentration of the 11-MUA solution, the solvent used, and the temperature.
Q2: What is the typical concentration of 11-MUA used for SAM formation?
A2: A common concentration range for 11-MUA in an ethanolic solution is 1 to 10 mM.
Q3: What is the best solvent for preparing the 11-MUA solution?
A3: High-purity, 200-proof ethanol is the most commonly used and recommended solvent for preparing 11-MUA solutions for SAM formation on gold.[1]
Q4: How does the terminal carboxyl group of 11-MUA affect the SAM formation process compared to an alcohol-terminated thiol like this compound (11-MUD)?
A4: The presence of the terminal carboxyl group in 11-MUA can lead to slower adsorption kinetics compared to hydroxyl-terminated thiols. This is attributed to intermolecular interactions, such as hydrogen bonding, between the carboxyl groups, which can influence the packing and ordering of the monolayer.
Q5: How can I confirm the successful formation of an 11-MUA SAM?
A5: Several surface characterization techniques can be used to verify the formation and quality of your 11-MUA SAM. These include:
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Contact Angle Goniometry: A clean gold surface is hydrophilic, while a well-formed 11-MUA SAM will present a more hydrophobic surface, resulting in an increased water contact angle.
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X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur (from the thiol group) and carbon on the gold surface and can be used to determine the elemental composition and purity of the monolayer.[2]
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Ellipsometry: This technique can measure the thickness of the SAM, which should correspond to the length of the 11-MUA molecule in a well-ordered monolayer.
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Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, revealing the morphology and homogeneity of the SAM.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 11-MUA SAMs, with a focus on problems related to incubation time.
Diagram: Troubleshooting Workflow for 11-MUA SAM Formation
Caption: Troubleshooting workflow for 11-MUA SAM formation.
| Problem/Observation | Potential Cause (related to Incubation Time) | Suggested Solution |
| Low water contact angle, inconsistent surface properties | Insufficient Incubation Time: The SAM has not had enough time to fully form and organize, resulting in a disordered and incomplete monolayer. | Increase the incubation time to at least 24 hours. For optimal results, consider extending it to 48 hours to allow for better packing and fewer defects.[1] |
| Higher than expected layer thickness from ellipsometry | Excessively Long Incubation Time: While less common for thiols on gold, very long incubation times in combination with suboptimal rinsing could potentially lead to the physisorption of a second layer of 11-MUA molecules on top of the primary SAM. | Ensure a thorough rinsing step with fresh ethanol after incubation to remove any non-covalently bound molecules. |
| Poor reproducibility between samples | Inconsistent Incubation Time: Varying the incubation time between experiments will lead to differences in monolayer quality and, consequently, inconsistent results. | Standardize the incubation time for all experiments. Use a timer and document the exact duration. |
| No SAM formation (surface remains hydrophilic) | While less likely to be solely due to incubation time if some incubation has occurred, a very brief, accidental exposure might be the cause. More likely, this points to other critical issues. | Verify that the substrate was indeed incubated for the intended duration. If so, investigate other factors such as the quality of the 11-MUA and solvent, and the cleanliness of the gold substrate. |
Data on 11-MUA SAM Formation
The formation of a well-ordered 11-MUA SAM is a dynamic process. While a comprehensive time-course study with all parameters was not found in the reviewed literature, the following table summarizes key data points from various sources.
| Incubation Time | Substrate | Solvent | Concentration | Characterization Method | Observation |
| 50 minutes | Au(111) | Electrochemical System | Not specified | In-situ Scanning Tunneling Microscopy (STM) | A stable adlayer reaches its final adsorption state. |
| 24 - 48 hours | Gold | Ethanol | Not specified | General Protocol | Recommended for achieving better monolayer packing.[1] |
Experimental Protocols
Protocol 1: Standard Preparation of 11-MUA SAM on Gold
This protocol is a general guideline for forming an 11-MUA SAM on a gold-coated substrate.
Materials:
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Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
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This compound (11-MUA)
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200-proof Ethanol
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Concentrated Hydrochloric Acid (HCl, optional for pH adjustment)
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Clean glass or polypropylene containers with sealable caps
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Tweezers
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Dry nitrogen gas
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Parafilm®
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, UV-ozone cleaning or rinsing with a sequence of solvents (e.g., acetone, isopropanol, ethanol) followed by drying under a stream of nitrogen can be used.
-
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Solution Preparation:
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In a clean container, prepare a 1 mM solution of 11-MUA in 200-proof ethanol.
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For carboxy-terminated thiols like 11-MUA, the pH of the solution can be adjusted to approximately 2 by adding a few drops of concentrated HCl to protonate the carboxylic acid groups, which can facilitate packing.[1]
-
-
Self-Assembly:
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Place the cleaned gold substrate in a container.
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Add the 11-MUA solution to the container, ensuring the substrate is fully submerged.
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To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas.[1]
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Seal the container tightly with a cap and wrap with Parafilm.
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Allow the self-assembly to proceed for 24-48 hours at room temperature in a clean, vibration-free environment.[1]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove any physisorbed molecules.[1]
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, such as a petri dish or a desiccator, until further use.
-
Diagram: Experimental Workflow for 11-MUA SAM Preparation
Caption: Step-by-step workflow for preparing 11-MUA SAMs.
References
Technical Support Center: 11-Mercapto-1-undecanol (MUD) SAMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quality of 11-Mercapto-1-undecanol (MUD) self-assembled monolayers (SAMs) by addressing common issues related to solvent selection and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended solvent for preparing this compound (MUD) SAMs on gold surfaces?
For the formation of high-quality MUD SAMs on gold, the most commonly recommended solvent is absolute or 200-proof ethanol.[1][2][3] Ethanol is favored due to its ability to readily dissolve MUD, its availability in high purity, relatively low cost, and low toxicity.[3] Its polar nature is also believed to facilitate the formation of well-ordered and dense monolayers.
Q2: How does the choice of solvent impact the quality of the MUD SAM?
The solvent plays a critical role in the self-assembly process. The formation of a dense, well-ordered SAM requires the displacement of solvent molecules from the gold substrate to allow for the adsorption of the MUD molecules.[4] The solvent's properties, such as polarity, can influence the kinetics of SAM formation and the final structure of the monolayer. Polar solvents are generally thought to promote better-ordered and more densely packed SAMs.[5] Conversely, using a non-polar solvent or a solvent in which MUD has poor solubility can lead to incomplete monolayer formation, disordered structures, and a higher density of defects.
Q3: What are the key handling and storage recommendations for solvents used in MUD SAM preparation?
To ensure the formation of high-quality SAMs, it is crucial to use high-purity, anhydrous solvents. Solvents should be stored in a dry environment, and exposure to air and moisture should be minimized. It is recommended to use fresh solvent from a recently opened bottle or to use solvents that have been properly dried and degassed. Reusing solvents is generally not advised as it can introduce contaminants that will adversely affect the SAM quality.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low water contact angle on the MUD SAM, indicating a hydrophilic surface, but the values are inconsistent or lower than expected. | 1. Contaminated Solvent: The solvent may contain water or other impurities that co-adsorb on the gold surface, disrupting the packing of the MUD molecules. 2. Inappropriate Solvent: The solvent used may not be optimal for MUD, leading to a disordered and incomplete monolayer. | 1. Use fresh, high-purity, anhydrous ethanol. Consider using a solvent from a newly opened bottle. 2. Switch to absolute ethanol as the solvent of choice. |
| Ellipsometry measurements show a thinner than expected monolayer. | 1. Poor MUD Solubility: The MUD may not have been fully dissolved in the chosen solvent, leading to a lower effective concentration and incomplete surface coverage. 2. Solvent-Substrate Interaction: The solvent may have a strong affinity for the gold surface, hindering the adsorption of MUD molecules.[4] | 1. Ensure complete dissolution of the MUD in the solvent. Gentle sonication can aid in this process.[1] 2. While ethanol is recommended, if another solvent must be used, consider one with a lower affinity for gold that still effectively dissolves MUD. |
| AFM or STM imaging reveals a disordered monolayer with significant defects. | 1. Solvent Polarity: The use of a non-polar solvent can lead to a less organized monolayer structure. 2. Rapid Evaporation: A highly volatile solvent might evaporate too quickly during substrate preparation or handling, leading to a poorly formed SAM. | 1. Utilize a polar solvent like ethanol to encourage the formation of a well-ordered, densely packed SAM.[5] 2. Choose a solvent with a moderate boiling point, such as ethanol, to allow for controlled drying of the substrate with a stream of dry nitrogen. |
| Inconsistent results between experimental runs. | 1. Solvent Variability: Using solvents from different batches, of varying purity, or that have been stored improperly can introduce variability. 2. Environmental Contamination: Working in an environment with airborne contaminants can lead to their incorporation into the SAM.[1] | 1. Standardize the solvent used for all experiments, using the same grade and supplier. Implement consistent solvent handling and storage procedures. 2. Prepare SAMs in a clean environment, such as a fume hood or a cleanroom, to minimize contamination.[2] |
Experimental Protocols
Standard Protocol for MUD SAM Formation on Gold
This protocol outlines the key steps for preparing a high-quality MUD SAM on a gold-coated substrate using ethanol as the solvent.
Materials:
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Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
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This compound (MUD)
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Absolute Ethanol (200 proof)
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Clean glass vials with caps
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Tweezers
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Nitrogen gas source for drying
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Sonicator
Procedure:
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Substrate Cleaning: Thoroughly clean the gold substrates. A common method involves rinsing with ethanol and deionized water, followed by drying under a stream of dry nitrogen. For more rigorous cleaning, plasma or piranha solution treatment can be used (with extreme caution).
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Solution Preparation: Prepare a 1 mM solution of MUD in absolute ethanol in a clean glass vial. Ensure the MUD is fully dissolved; sonicate the solution for 5-10 minutes if necessary.[2]
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SAM Formation: Immerse the cleaned gold substrate into the MUD solution. Ensure the entire gold surface is in contact with the solution.
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Incubation: Seal the vial to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[3]
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Rinsing: After incubation, carefully remove the substrate from the solution using clean tweezers. Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed molecules.[1]
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Drying: Dry the substrate with a gentle stream of dry nitrogen gas.[1]
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Characterization: The quality of the MUD SAM can now be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Visualizations
Caption: Experimental workflow for the preparation of this compound SAMs.
Caption: Logical relationship between solvent properties and MUD SAM quality.
References
Technical Support Center: Thermal Stability of 11-Mercapto-1-undecanol (MUD) on Gold Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of 11-Mercapto-1-undecanol (MUD) self-assembled monolayers (SAMs) on gold substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation and thermal analysis of MUD SAMs on gold.
FAQ 1: My MUD monolayer shows poor thermal stability, desorbing at lower-than-expected temperatures. What are the possible causes?
Several factors can contribute to reduced thermal stability of your MUD SAM:
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Incomplete Monolayer Formation: An incomplete or poorly ordered monolayer will have weaker intermolecular van der Waals forces, leading to easier desorption. Ensure a sufficiently long incubation time (typically 18-24 hours) in a fresh, high-purity MUD solution.
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Contamination: Contaminants on the gold substrate or in the MUD solution can disrupt the packing of the monolayer, creating defects and lowering the overall stability. Ensure rigorous cleaning of the gold substrate (e.g., with piranha solution, followed by thorough rinsing with ultrapure water and ethanol) and use high-purity MUD and solvents.
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Oxidation: Exposure of the thiol to air for extended periods before or during the experiment can lead to oxidation of the sulfur headgroup, weakening the Au-S bond. Minimize air exposure and consider preparing and handling samples in an inert atmosphere (e.g., nitrogen or argon).
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Substrate Quality: The crystallinity and roughness of the gold substrate significantly impact monolayer quality and thermal stability. Polycrystalline gold or rough surfaces can lead to a less ordered monolayer with a broader range of desorption temperatures compared to a well-defined Au(111) surface.[1][2]
FAQ 2: I am observing multiple desorption peaks in my Temperature Programmed Desorption (TPD) spectrum. What do they represent?
Multiple desorption peaks in a TPD spectrum of MUD on gold typically indicate the presence of different binding states or decomposition pathways.[1][2][3] A study on 11-mercaptoundecanoic acid (MUA), a molecule structurally similar to MUD, showed different desorption peaks corresponding to various adsorption states and decomposition products.[1][2] For MUD on Au(111), different desorption states with distinct energies have been identified.[4] These can be attributed to:
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Physisorbed molecules: Weakly bound molecules that are not chemisorbed to the gold surface will desorb at lower temperatures.
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Different binding sites: Molecules adsorbed on terraces, step edges, or defect sites of the gold substrate will have different binding energies and thus desorb at different temperatures.
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Molecular desorption: The desorption of the intact MUD molecule.
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Decomposition products: At higher temperatures, the MUD molecule can decompose on the surface. A common decomposition pathway for alkanethiols on gold is the cleavage of the sulfur-carbon (S-C) bond, leading to the desorption of hydrocarbon fragments and leaving sulfur on the surface.[1][2][5]
FAQ 3: My XPS data shows a shift in the S 2p peak after heating. What does this indicate?
A shift in the S 2p binding energy in your X-ray Photoelectron Spectroscopy (XPS) data after heating can indicate several changes in the chemical environment of the sulfur atom:
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Desorption: A decrease in the intensity of the S 2p peak corresponding to the thiolate species (typically around 162 eV) indicates desorption of the MUD molecules.
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Oxidation: The appearance of new peaks at higher binding energies (typically in the range of 166-169 eV) is indicative of sulfur oxidation to sulfonate or other oxidized sulfur species. This can occur if the heating is performed in an oxygen-containing environment.
-
S-C Bond Cleavage: A change in the shape or a shift in the main S 2p peak could also suggest the cleavage of the S-C bond, leaving elemental sulfur on the gold surface, which has a slightly different binding energy than the thiolate.[5]
FAQ 4: How can I improve the consistency and reproducibility of my thermal stability experiments?
To enhance the consistency and reproducibility of your thermal stability studies, consider the following:
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Standardize Substrate Preparation: Use a consistent and rigorous cleaning protocol for your gold substrates to ensure a uniform surface for every experiment.
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Control Monolayer Formation: Maintain consistent MUD solution concentration, incubation time, and temperature for SAM formation.
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Minimize Environmental Variables: Control the atmosphere during heating (e.g., high vacuum for TPD, or a specific gas environment) and monitor the heating rate accurately.
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Use High-Purity Materials: Ensure the MUD and all solvents are of high purity to avoid contamination.
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Characterize Your Monolayers: Before each thermal experiment, characterize the initial monolayer quality using techniques like contact angle goniometry, ellipsometry, or XPS to ensure consistency.
Quantitative Data Summary
The thermal stability of this compound (MUD) on gold substrates has been investigated using various surface science techniques. The following tables summarize key quantitative data from the literature.
Table 1: Desorption Energies of this compound (MUD) on Au(111)
| Desorption State | Desorption Energy (kJ/mol) | Reference |
| Physisorbed Layer | 72 | [4] |
| Chemisorbed State 1 | 118 | [4] |
| Chemisorbed State 2 | 136 | [4] |
| Chemisorbed State 3 | 141 | [4] |
| Chemisorbed State 4 | 150 | [4] |
Table 2: Thermal Desorption Data for Structurally Similar Alkanethiols on Gold
| Molecule | Substrate | Peak Desorption Temperature (K) | Desorbing Species | Reference |
| 11-Mercaptoundecanoic Acid (MUA) | Au(111)/mica | 550 | Intact Molecule | [1][2] |
| n-Hexanethiol | Au(111) | 350-450 | Dialkyl disulfides | [5] |
| n-Hexanethiol | Au(111) | 400-500 | Thiol monomers | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the thermal stability of MUD SAMs on gold substrates.
Protocol 1: Temperature Programmed Desorption (TPD)
Objective: To determine the desorption kinetics and binding energies of MUD on a gold substrate.
Materials:
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MUD-functionalized gold substrate
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Ultra-high vacuum (UHV) chamber equipped with a sample manipulator capable of resistive heating and a quadrupole mass spectrometer (QMS)
Procedure:
-
Sample Introduction: Introduce the MUD-functionalized gold substrate into the UHV chamber.
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Pump Down: Evacuate the chamber to a base pressure of < 1 x 10-9 Torr.
-
Positioning: Position the sample in front of the QMS aperture.
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Heating Ramp: Apply a linear temperature ramp to the sample (e.g., 1-10 K/s) using a programmable power supply.
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Mass Spectrometry: Simultaneously monitor the desorption of MUD fragments and the intact molecule with the QMS. Select relevant mass-to-charge ratios (m/z) to track.
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Data Acquisition: Record the QMS signal for each selected m/z as a function of the sample temperature.
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Data Analysis: Plot the desorption rate (QMS signal) versus temperature to obtain the TPD spectrum. The peak temperature(s) can be used to calculate the desorption energy using methods like the Redhead analysis.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of Thermal Degradation
Objective: To chemically characterize the MUD monolayer before and after heating to identify changes in elemental composition and chemical states.
Materials:
-
MUD-functionalized gold substrate
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XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
-
Sample heating stage within the XPS analysis chamber
Procedure:
-
Initial Analysis:
-
Introduce the MUD-functionalized gold substrate into the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, C 1s, O 1s, and S 2p regions.
-
-
In-Situ Heating:
-
Heat the sample to a specific temperature for a defined duration using the sample heating stage. The heating can be done in steps to observe gradual changes.
-
-
Post-Heating Analysis:
-
After cooling the sample back to room temperature, acquire another set of survey and high-resolution XPS spectra.
-
-
Data Analysis:
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Compare the spectra taken before and after heating.
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Analyze changes in the elemental peak areas to determine changes in the surface concentration of each element.
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Analyze changes in the peak shapes and positions (binding energies) in the high-resolution spectra to identify changes in the chemical states of the elements, particularly sulfur (thiolate vs. oxidized sulfur) and carbon.
-
Visualizations
Experimental Workflow for Assessing Thermal Stability
Caption: Workflow for MUD SAM thermal stability analysis.
Troubleshooting Logic for Poor Thermal Stability
Caption: Troubleshooting poor MUD SAM thermal stability.
References
Technical Support Center: 11-Mercapto-1-undecanol (MUD) Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Mercapto-1-undecanol (MUD) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for forming a high-quality MUD monolayer?
A1: The formation of a well-ordered, low-defect MUD SAM is primarily influenced by the cleanliness of the gold substrate, the purity of the MUD and solvent, the concentration of the MUD solution, the immersion time, and the temperature during self-assembly.
Q2: What is the optimal solvent for preparing MUD solutions?
A2: High-purity, anhydrous ethanol is the most commonly used and recommended solvent for preparing MUD solutions for SAM formation. The presence of water can affect the monolayer structure.
Q3: What is a typical concentration for the MUD solution?
A3: A concentration range of 1-10 mM MUD in ethanol is generally effective for forming a complete monolayer.
Q4: How long should the gold substrate be immersed in the MUD solution?
A4: While self-assembly begins rapidly, an immersion time of 18-24 hours is recommended to ensure the formation of a well-ordered and densely packed monolayer. Longer immersion times can lead to a higher degree of structural perfection.
Q5: Does temperature play a significant role in MUD SAM formation?
A5: Yes, temperature can influence the kinetics of self-assembly and the final monolayer structure. Room temperature is typically sufficient, but slightly elevated temperatures can sometimes improve ordering, although this needs to be carefully controlled to avoid increased defect density.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Monolayer Coverage | - Insufficient immersion time.- Low MUD concentration.- Contaminated substrate or solution. | - Increase immersion time to 24 hours.- Increase MUD concentration to 5-10 mM.- Reclean the substrate using piranha solution (with caution) or UV/Ozone.- Use fresh, high-purity solvent and MUD. |
| High Density of Pinholes or Defects | - Particulate contamination on the substrate.- Impurities in the MUD solution.- Inadequate rinsing after self-assembly. | - Filter the MUD solution before use.- Ensure a clean working environment (e.g., use a cleanroom or a laminar flow hood).- Thoroughly rinse the substrate with clean solvent after immersion.- Sonicate the substrate in clean solvent for a short period to remove loosely bound molecules. |
| Poor Monolayer Ordering (Gauche Defects) | - Sub-optimal immersion time or temperature.- Presence of contaminants.- Inappropriate solvent. | - Optimize immersion time and temperature.- Consider thermal annealing of the SAM after formation (e.g., in a clean, inert environment).- Ensure the use of high-purity ethanol. |
| Multilayer Formation | - MUD concentration is too high.- Physisorbed molecules not removed. | - Reduce the MUD concentration.- Thoroughly rinse the substrate with solvent after immersion.- Use sonication during the rinsing step to remove non-chemisorbed layers. |
| Inconsistent Results Between Experiments | - Variations in substrate quality.- Inconsistent cleaning procedures.- Changes in environmental conditions (e.g., humidity). | - Use gold substrates from the same batch with consistent surface roughness.- Standardize the substrate cleaning protocol.- Control the humidity and temperature of the experimental environment. |
Experimental Protocols
Protocol 1: Preparation of High-Quality MUD SAMs on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required when handling piranha solution.
-
Alternatively, for a less hazardous method, use a UV/Ozone cleaner for 15-20 minutes.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Ensure the MUD is of high purity and the ethanol is anhydrous.
-
The solution can be gently sonicated for a few minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the MUD solution in a clean, sealed container.
-
Leave the substrate immersed for 18-24 hours at room temperature in a vibration-free and dust-free environment.
-
-
Rinsing and Drying:
-
After immersion, carefully remove the substrate from the MUD solution.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
The MUD-coated substrate is now ready for characterization or use.
-
Protocol 2: Characterization of MUD SAMs by Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell containing a suitable electrolyte (e.g., 0.1 M KCl).
-
The MUD-functionalized gold substrate serves as the working electrode.
-
A platinum wire is typically used as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
-
CV Measurement:
-
Perform cyclic voltammetry in the chosen electrolyte using a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.
-
Scan the potential over a suitable range (e.g., -0.2 V to +0.6 V vs. Ag/AgCl).
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A well-formed, defect-free MUD monolayer will block the electron transfer between the electrode and the redox probe, resulting in a significant reduction in the peak currents compared to a bare gold electrode.
-
The degree of blocking provides a qualitative measure of the monolayer's quality and defectiveness.
-
Data Presentation
Table 1: Influence of Experimental Parameters on MUD Monolayer Quality
| Parameter | Condition | Expected Outcome on Monolayer Quality | Common Defects Observed if Sub-optimal |
| Solvent | High-Purity Ethanol | Well-ordered, densely packed monolayer | Pinholes, disordered regions |
| Ethanol with Water | Less ordered monolayer, potential for molecular intercalation | Increased gauche defects | |
| MUD Concentration | 1-5 mM | Complete monolayer coverage | Incomplete coverage at lower concentrations |
| > 10 mM | Potential for multilayer formation | Physisorbed molecules, disordered top layer | |
| Immersion Time | < 12 hours | Incomplete or poorly ordered monolayer | Pinholes, large domains of disordered molecules |
| 18-24 hours | Well-ordered, complete monolayer | - | |
| Temperature | Room Temperature | Good balance of kinetics and ordering | - |
| Elevated Temperature | May increase ordering, but can also increase defect density if not controlled | Increased pinhole density, potential for desorption |
Visualizations
Caption: Experimental workflow for MUD SAM preparation and characterization.
Caption: Troubleshooting logic for common defects in MUD monolayers.
Technical Support Center: Self-Assembled Monolayer (SAM) Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical influence of substrate purity on the quality of Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: Why is substrate purity so critical for successful SAM formation?
A1: The formation of a well-ordered, dense, and stable Self-Assembled Monolayer is a process that occurs spontaneously at the interface between a substrate and a solution containing the desired molecules.[1] The quality of this interface is paramount. Impurities, whether organic or inorganic, can occupy binding sites on the substrate, introduce defects, and disrupt the highly organized, crystalline-like structure of the monolayer. A non-uniform or contaminated surface can hinder the formation of a well-ordered SAM, leading to local heterogeneity in properties like electron transfer, which can increase non-specific adsorption and reduce the differential signal in sensing applications.[2]
Q2: What are the most common types of contaminants found on substrates?
A2: Substrates can be contaminated by a variety of substances, including organic residues from previous processing steps or atmospheric exposure, inorganic particles (dust), and metallic impurities. Even the native oxide layer on substrates like silicon can influence the SAM formation process.[1] Polishing residuals or fingerprints from handling are also common contaminants that need to be removed.[3]
Q3: How does substrate surface roughness impact SAM quality?
A3: Surface roughness plays a significant role in the formation and final structure of a SAM. Highly rough surfaces can prevent the formation of a well-ordered monolayer and introduce defects.[2] While ultraflat surfaces are ideal, both gold and silver substrates with a dominant (111) orientation have been shown to support excellent quality films.[4] The root-mean-square (RMS) roughness of substrates is a key parameter; for example, fused silica samples used for anti-reflective coatings had an RMS roughness of about 3 Å.[3]
Q4: Can the cleaning process itself negatively affect the substrate?
A4: Yes, certain cleaning methods can alter the substrate's properties. For instance, repetitive deposition and removal of SAMs using methods like piranha solution (H₂SO₄/H₂O₂) on silicon substrates can lead to the formation of a thicker silicon oxide layer and increase surface roughness.[5] This altered surface can then impact the structure of subsequently formed SAMs.[5] Similarly, some cleaning processes risk distorting the nanostructured morphology of SERS-substrates if not performed carefully.[6]
Q5: What are the two primary families of SAMs based on substrate and headgroup chemistry?
A5: The two most common and extensively studied families of SAMs are organosilanes on oxide surfaces (like SiO₂ on silicon or glass) and sulfur-containing molecules (such as thiols, disulfides, or sulfides) on gold substrates.[7] The choice depends on the application; silane chemistry offers high chemical and physical stability, making it suitable for integration into silicon technology, while thiol-on-gold SAMs are noted for their ease of preparation and the conductivity of the substrate.[7]
Troubleshooting Guide
Problem: My SAM is patchy, incomplete, or shows low surface coverage.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Organic Contamination | Organic residues from handling, storage, or previous experiments can block binding sites. Perform a thorough solvent cleaning procedure. An alcoholic pre-clean is often recommended to remove organic films.[3] For some substrates, UV-Ozone treatment or Argon plasma cleaning can effectively remove organic contaminants.[6] |
| Particulate Contamination | Dust and other particulates can physically mask portions of the substrate. Work in a clean environment (e.g., a cleanroom or laminar flow hood). Use compressed nitrogen or filtered air to blow off loose particles before immersion.[8] |
| Insufficient Substrate Cleaning | The cleaning protocol may not be aggressive enough for the level of contamination. Review and optimize your cleaning procedure. Consider multi-step processes involving different solvents or treatments like RCA clean for silicon substrates.[9][10] |
| Re-adsorption of Contaminants | After cleaning, the substrate can be re-contaminated from the environment or solvents. Use high-purity solvents for cleaning and for the SAM deposition solution.[1] Minimize the time between cleaning and immersion in the SAM solution. |
Problem: The resulting monolayer is disordered and shows poor crystallinity.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| High Surface Roughness | An excessively rough substrate surface disrupts the long-range ordering of the monolayer.[2] Characterize your substrate's roughness using Atomic Force Microscopy (AFM).[4] If possible, use ultraflat substrates or template-stripped gold, which provides a very smooth surface.[4] |
| Incorrect Substrate Crystallography | For thiol-on-gold SAMs, a strong (111) crystallographic orientation is preferred for forming highly ordered monolayers.[4] Verify the crystallographic orientation of your substrate using techniques like X-ray diffraction (XRD).[4] |
| Contaminated Deposition Solution | Impurities in the thiol or silane solution can be incorporated into the monolayer, creating defects. Ensure the purity of the SAM-forming molecules and the solvent. Proper outgassing of the solution can also be an important factor.[1] |
Problem: My experimental results are not reproducible.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Inconsistent Substrate Preparation | Variations in the cleaning procedure from one experiment to the next will lead to different surface properties and, consequently, different SAM qualities. Standardize your substrate cleaning protocol and ensure it is followed precisely each time.[9] Developing a consistent cleaning procedure is crucial to ensure reproducibility.[10] |
| Substrate Degradation Over Time | Reusing substrates without proper characterization can lead to variability. Repetitive cleaning cycles, especially with harsh chemicals, can alter the substrate's topography and chemical nature.[5] Regularly characterize reused substrates or use fresh substrates for critical experiments. |
| Environmental Factors | Changes in humidity, temperature, or airborne contaminants can affect SAM formation. The water content in the solvent can be crucial for silane-based systems.[1] Control the experimental environment as much as possible. |
Quantitative Data on Substrate Purity and SAM Quality
The quality of a substrate surface has a direct and measurable impact on the properties of the resulting monolayer. Surface roughness is a key parameter that influences the wetting behavior, which is often characterized by the static contact angle.
| Substrate Material | Average Roughness (Ra) (µm) | Static Water Contact Angle (°) |
| PMMA 1 | 0.016 | 79.5 |
| PMMA 2 | 0.380 | 85.9 |
| PMMA 3 | 0.940 | 91.2 |
| PMMA 4 | 2.370 | 98.7 |
| Ground Glass 1 | 0.120 | 34.3 |
| Ground Glass 2 | 1.180 | 41.5 |
| Ground Glass 3 | 5.894 | 45.2 |
| Data summarized from a study on the quantitative effects of surface roughness on drop impact dynamics.[11] |
Experimental Protocols
1. Standard Solvent Cleaning Protocol for Gold or Silicon Substrates
This is a common baseline procedure for cleaning substrates before SAM deposition.[9]
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Objective: To remove organic and particulate contaminants.
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Materials: Acetone (reagent grade or higher), Isopropyl Alcohol (IPA), De-ionized (DI) water, compressed nitrogen gas, ultrasonic bath, clean tweezers.
-
Procedure:
-
Handle the substrate only with clean tweezers, touching only the edges.[9]
-
Place the substrate in a beaker with acetone and sonicate in an ultrasonic bath for 5 minutes.
-
Transfer the substrate to a beaker with IPA and sonicate for 5 minutes.
-
Transfer the substrate to a beaker with DI water and sonicate for 5 minutes.
-
Thoroughly dry the substrate with a gentle stream of compressed nitrogen.[9]
-
Use the substrate immediately for SAM formation to prevent re-contamination.
-
2. Piranha Solution Cleaning (for Silicon or Glass - Extreme Caution Required)
Piranha solution is highly effective at removing organic residues but is extremely corrosive and dangerous. It should only be used by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.
-
Objective: To remove heavy organic contamination and hydroxylate the surface.
-
Materials: Sulfuric acid (H₂SO₄), Hydrogen peroxide (30%, H₂O₂), appropriate glass beakers, DI water, nitrogen gas.
-
Procedure:
-
Prepare the piranha solution by carefully and slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. Warning: This solution is highly exothermic and reactive. Never add H₂SO₄ to H₂O₂. Never store in a sealed container.
-
Immerse the substrate in the freshly prepared piranha solution for 10-15 minutes.
-
Carefully remove the substrate and rinse extensively with DI water.
-
Dry the substrate thoroughly with a stream of nitrogen gas. Note: This treatment can increase the thickness of the silicon oxide layer on silicon substrates.[5]
-
3. UV-Ozone Cleaning
-
Objective: To remove organic contaminants through oxidation.
-
Procedure:
-
Ensure the substrate is free of bulk contaminants by performing a solvent wash first.
-
Place the substrate in a UV-Ozone cleaner.
-
Expose the substrate to UV radiation for 10-20 minutes, which generates ozone and atomic oxygen to oxidize organic species.
-
Remove the substrate and use it immediately.
-
Visual Guides
References
- 1. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate changes associated with the chemistry of self-assembled monolayers on silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
- 8. batop.de [batop.de]
- 9. crystalsubstrates.com [crystalsubstrates.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 11-Mercapto-1-undecanol (MUD) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of 11-Mercapto-1-undecanol (MUD) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of aqueous MUD solutions.
Issue 1: Inconsistent or poor formation of self-assembled monolayers (SAMs).
-
Question: My SAM formation is inconsistent, leading to poor surface coverage or disordered monolayers. What could be the cause?
-
Answer: Inconsistent SAM formation is often linked to the degradation of the MUD solution. The primary cause of MUD degradation in aqueous solutions is the oxidation of the thiol (-SH) group to a disulfide (-S-S-) bridge. This disulfide will not bind to the gold surface and can interfere with the self-assembly process.
Troubleshooting Steps:
-
Prepare fresh solutions: MUD solutions, especially in aqueous media, have a limited shelf life. It is highly recommended to use freshly prepared solutions for each experiment.
-
Deoxygenate solvents: Dissolved oxygen is a major contributor to thiol oxidation. Before dissolving the MUD, deoxygenate the water or buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
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Use high-purity water: Trace metal ions, particularly copper (II), can catalyze the oxidation of thiols. Use high-purity, deionized water (18.2 MΩ·cm) to prepare your solutions.
-
Control pH: The rate of thiol oxidation is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation. If your experimental conditions allow, preparing the solution at a slightly acidic to neutral pH can improve stability.
-
Issue 2: Visible precipitate or cloudiness in the MUD solution.
-
Question: My MUD solution has become cloudy or a precipitate has formed upon storage. What is this and can I still use the solution?
-
Answer: The formation of a precipitate or cloudiness is a strong indicator of MUD degradation. The precipitate is likely the disulfide dimer of MUD, which is significantly less soluble in water than the monomeric MUD.
Troubleshooting Steps:
-
Discard the solution: It is not recommended to use a solution with a visible precipitate, as the concentration of active, monomeric MUD is unknown and the presence of the disulfide can negatively impact your experiment.
-
Review storage conditions:
-
Temperature: Store stock solutions at 2-8°C. Avoid freezing and thawing cycles.
-
Light: Protect the solution from light, as it can accelerate oxidative processes.
-
Atmosphere: Store the solution under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway is the oxidation of the thiol group to form a disulfide. This reaction is promoted by the presence of oxygen, metal ions, and higher pH.
Q2: How can I prolong the stability of my aqueous MUD solution?
A2: To enhance the stability of your MUD solution, you should:
-
Use deoxygenated, high-purity water.
-
Prepare solutions fresh before use.
-
Store stock solutions at 2-8°C, protected from light, and under an inert atmosphere.
-
Consider preparing a concentrated stock solution in a deoxygenated organic solvent like ethanol and diluting it into the aqueous buffer immediately before use.
Q3: Is there a way to check if my MUD solution has degraded?
A3: While visual inspection for cloudiness is a primary indicator, you can use analytical techniques to assess the purity of your MUD. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the MUD monomer from its disulfide dimer.
Q4: What is the expected shelf-life of a MUD aqueous solution?
A4: The shelf-life is highly dependent on the preparation and storage conditions. A freshly prepared aqueous solution, even when stored under ideal conditions, is best used within a few days. For longer-term storage, a stock solution in an organic solvent is preferable.
Data Presentation
| Factor | Condition | Effect on Stability | Estimated Relative Degradation Rate |
| Oxygen | Aerated Solution | Decreases stability | High |
| Deoxygenated Solution | Increases stability | Low | |
| pH | Acidic (pH < 7) | Higher stability | Low |
| Alkaline (pH > 7) | Lower stability | High | |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Significantly decreases stability | Very High |
| Chelating agent (e.g., EDTA) present | Increases stability | Low | |
| Temperature | 2-8°C | Higher stability | Low |
| Room Temperature (20-25°C) | Lower stability | Medium | |
| Light | Exposed to light | Decreases stability | Medium |
| Stored in the dark | Increases stability | Low |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous MUD Solution
-
Materials:
-
This compound (MUD)
-
High-purity, deionized water (18.2 MΩ·cm)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a septum-sealed cap
-
-
Procedure:
-
Take a known volume of high-purity water in a clean glass container.
-
Sparge the water with a steady stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Weigh the desired amount of MUD in a clean, dry container.
-
Under the inert gas atmosphere (e.g., in a glove box or using a Schlenk line), add the deoxygenated water to the MUD to achieve the desired concentration.
-
Gently sonicate or vortex the solution until the MUD is fully dissolved.
-
Transfer the solution to a sterile, amber glass vial and seal with a septum cap.
-
Purge the headspace of the vial with the inert gas before final sealing.
-
Store the solution at 2-8°C.
-
Protocol 2: Monitoring MUD Degradation using HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared MUD standards of known concentrations.
-
Prepare a standard of the MUD disulfide dimer, if available, to determine its retention time.
-
Inject a sample of your MUD solution onto the HPLC column.
-
Monitor the chromatogram at a wavelength where both the thiol and disulfide absorb (e.g., 210 nm).
-
Quantify the peak areas corresponding to the MUD monomer and the disulfide dimer.
-
The percentage of degradation can be calculated as: (Area of Disulfide Peak / (Area of MUD Peak + Area of Disulfide Peak)) * 100.
-
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for MUD solution issues.
Validation & Comparative
A Head-to-Head Battle for Surface Supremacy: 11-Mercapto-1-undecanol vs. 11-Mercaptoundecanoic Acid in Self-Assembled Monolayers
For researchers, scientists, and drug development professionals engineering surfaces at the molecular level, the choice of thiol for self-assembled monolayer (SAM) formation is critical. Among the most versatile and widely used are 11-Mercapto-1-undecanol (MUD) and 11-mercaptoundecanoic acid (MUA). Their simple, eleven-carbon alkyl chains provide a stable, well-ordered foundation, while their terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups, respectively, offer distinct chemical functionalities that dictate the final properties and applications of the surface. This guide provides an objective, data-driven comparison of MUD and MUA for the creation of SAMs on gold substrates, empowering you to select the optimal molecule for your research needs.
This comparison delves into the fundamental physical properties of MUD and MUA SAMs, their differential interactions with biological molecules, and their impact on cell behavior. Accompanying this analysis are detailed experimental protocols for key characterization and application-based assays.
At a Glance: Key Performance Indicators
To facilitate a rapid and effective comparison, the following table summarizes the key quantitative data for MUD and MUA SAMs on gold. It is important to note that these values can vary slightly depending on the specific experimental conditions such as substrate preparation, thiol concentration, and immersion time.
| Property | This compound (MUD) | 11-Mercaptoundecanoic Acid (MUA) | Key Differences & Implications |
| Terminal Group | -OH (Hydroxyl) | -COOH (Carboxylic Acid) | The hydroxyl group is neutral and can act as a hydrogen bond donor and acceptor. The carboxylic acid group is ionizable (pKa ~4.5), carrying a negative charge at neutral pH, and can participate in electrostatic interactions and covalent bond formation. |
| Water Contact Angle | 10-30° | 15-40° (pH dependent) | MUD SAMs are generally more hydrophilic. The wettability of MUA SAMs is influenced by the pH of the contacting solution, becoming more hydrophilic at higher pH due to deprotonation of the carboxylic acid groups. |
| Ellipsometric Thickness | ~13-17 Å | ~14-18 Å | The similar chain length results in comparable monolayer thicknesses. Variations can arise from differences in molecular tilt angle and packing density. |
| Protein Adsorption | Generally low non-specific protein adsorption | Higher non-specific protein adsorption (especially for positively charged proteins) | The neutral and hydrophilic nature of MUD SAMs makes them effective at resisting non-specific protein binding. The charged nature of MUA SAMs can lead to electrostatic-driven protein adsorption, but also allows for covalent immobilization of proteins. |
| Cell Adhesion | Generally low cell adhesion | Can promote cell adhesion, particularly when functionalized with cell-adhesive ligands | The protein-resistant properties of MUD SAMs typically translate to low cell attachment. MUA SAMs provide a versatile platform for covalently attaching peptides (e.g., RGD) to actively promote cell adhesion and spreading. |
In-Depth Analysis: Performance Under Scrutiny
The choice between MUD and MUA hinges on the desired surface functionality. MUD, with its terminal hydroxyl group, creates a hydrophilic, charge-neutral surface that excels in applications requiring the minimization of non-specific interactions. This "bio-inert" character is highly sought after in the development of biosensors, antifouling coatings, and drug delivery systems where minimizing unwanted protein adsorption is paramount.
In contrast, the carboxylic acid terminus of MUA offers a reactive handle for the covalent immobilization of biomolecules. This feature is invaluable for creating "bio-active" surfaces. For instance, the carboxyl groups can be activated to form amide bonds with the amine residues of proteins or peptides, enabling the controlled and oriented attachment of antibodies, enzymes, or cell-adhesive ligands. This makes MUA the preferred choice for applications in immunoassays, cell culture platforms, and the study of specific biomolecular interactions.
Experimental Corner: Protocols for Success
Reproducible and reliable data are the bedrock of scientific advancement. The following sections provide detailed protocols for the formation of MUD and MUA SAMs and for key experiments to characterize their performance.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol describes the standard procedure for creating MUD or MUA SAMs on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (MUD) or 11-mercaptoundecanoic acid (MUA)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of either MUD or MUA in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse them thoroughly with copious amounts of ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Characterization of SAMs by Contact Angle Goniometry and Ellipsometry
This protocol outlines the steps to measure the wettability and thickness of the formed SAMs.
A. Water Contact Angle Measurement:
-
Place the SAM-coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the substrate to ensure uniformity.
B. Ellipsometric Thickness Measurement:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the bare gold substrate (as a reference) and the SAM-coated substrate.
-
Model the system as a two-layer model (air/SAM/gold).
-
Assume a refractive index for the alkanethiol monolayer (typically around 1.45-1.50).
-
Fit the experimental data to the model to determine the thickness of the SAM layer.
Protocol 3: Quantification of Protein Adsorption
This protocol describes a common method to quantify non-specific protein adsorption using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
Materials:
-
QCM-D instrument with gold-coated sensors
-
MUD and MUA functionalized QCM-D sensors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) in PBS)
Procedure:
-
Baseline Establishment:
-
Mount the SAM-coated QCM-D sensor in the measurement chamber.
-
Flow PBS over the sensor until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.
-
-
Protein Adsorption:
-
Introduce the protein solution into the chamber and monitor the changes in Δf and ΔD. A decrease in frequency indicates mass adsorption.
-
-
Rinsing:
-
After a defined period of protein exposure (e.g., 30 minutes), switch the flow back to PBS to rinse away loosely bound protein.
-
-
Data Analysis:
-
The final, stable change in frequency after the PBS rinse is proportional to the mass of irreversibly adsorbed protein. Use the Sauerbrey equation to calculate the adsorbed mass per unit area.
-
Protocol 4: Cell Adhesion and Spreading Assay
This protocol details a method to assess the ability of different SAM surfaces to support cell adhesion and spreading.
Materials:
-
MUD and MUA functionalized substrates (e.g., glass coverslips)
-
Cell culture medium appropriate for the cell type
-
Cells of interest (e.g., fibroblasts, endothelial cells)
-
Phalloidin-fluorophore conjugate (for actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the SAM-coated substrates in a sterile cell culture plate.
-
Seed the cells onto the substrates at a desired density.
-
-
Incubation:
-
Incubate the cells for a specific time (e.g., 4 or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Fixation and Staining:
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and stain the actin cytoskeleton with a fluorescently labeled phalloidin and the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area.
-
Analyze cell spreading by measuring the projected area of individual cells.
-
Visualizing the Molecular Landscape
To better understand the fundamental processes occurring at the molecular level, the following diagrams, generated using Graphviz, illustrate the formation of SAMs and the subsequent interactions with proteins.
Caption: Schematic of SAM formation on a gold substrate.
Caption: Protein interaction with MUD vs. MUA SAMs.
Conclusion: A Tale of Two Termini
The decision to use this compound or 11-mercaptoundecanoic acid for the formation of self-assembled monolayers is fundamentally driven by the intended application. For creating bio-inert surfaces that resist non-specific protein adsorption and minimize cell adhesion, the neutral, hydrophilic hydroxyl terminus of MUD is the superior choice. Conversely, for applications requiring the controlled immobilization of biomolecules to create bio-active surfaces, the reactive carboxylic acid terminus of MUA provides an indispensable chemical handle. By understanding the distinct properties and performance characteristics of these two powerful molecular tools, researchers can design and fabricate surfaces with the precise functionalities required to advance their scientific and technological goals.
Validating Surface Coverage of 11-Mercapto-1-undecanol (MUD) Self-Assembled Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing self-assembled monolayers (SAMs), robust validation of surface coverage is critical for ensuring experimental reproducibility and device performance. This guide provides a comparative analysis of common techniques for validating the surface coverage of 11-Mercapto-1-undecanol (MUD) SAMs on gold substrates.
Comparative Analysis of Validation Techniques
The successful formation of a dense and well-ordered MUD SAM can be ascertained through a combination of techniques that probe different aspects of the monolayer. The following table summarizes quantitative data for key validation methods. It is important to note that obtaining a complete dataset from a single source under identical experimental conditions is challenging. Therefore, this table combines data from studies on 11-mercaptoundecanoic acid (11-MUA), a structurally and functionally similar molecule to MUD, to provide a representative comparison.
| Technique | Parameter Measured | Typical Value for C11-chain SAM on Au | Interpretation of High-Quality SAM | Primary Reference |
| X-ray PhotoelectronSpectroscopy (XPS) | Elemental Composition (Atomic %) | C 1s: ~60-70%O 1s: ~5-10%S 2p: ~2-5%Au 4f: ~20-30% | High carbon and sulfur signals, with attenuated gold signal, indicate a dense organic layer. The S 2p peak at ~162 eV corresponds to thiolate bonding to gold.[1] | [1] |
| Ellipsometry | Film Thickness | 13 ± 2 Å | A thickness consistent with the theoretical length of the MUD molecule (~15 Å) suggests a well-packed, upright orientation of the molecules. | [2] |
| Contact AngleGoniometry | Advancing Water Contact Angle (θ) | 30° - 40° | A low contact angle indicates a hydrophilic surface, consistent with the hydroxyl-terminated MUD SAM. | [3] |
| Atomic ForceMicroscopy (AFM) | Surface Roughness (Rq) | < 1 nm | A smooth surface with low roughness and the absence of significant pinholes or defects indicates a uniform and complete monolayer.[1] | [1] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the formation and validation of a MUD SAM on a gold surface.
References
A Researcher's Guide to Contact Angle Measurements of Hydrophilic Self-Assembled Monolayers
For scientists and engineers in materials science and drug development, understanding and controlling surface properties at the molecular level is paramount. Self-assembled monolayers (SAMs) offer a powerful tool for tailoring surface chemistry with high precision. This guide provides a comparative analysis of advancing water contact angles for common hydrophilic SAMs on gold, alongside a detailed experimental protocol for their measurement.
The wettability of a surface, quantified by the contact angle of a liquid, is a critical parameter in a vast array of applications, from biocompatible coatings on medical implants to the immobilization of biomolecules in diagnostic arrays. Hydrophilic SAMs, which promote wetting by water, are of particular interest. The choice of the terminal functional group of the alkanethiol molecules that form the SAM dictates the degree of hydrophilicity.
Comparative Analysis of Water Contact Angles
The advancing contact angle of water is a key metric for characterizing the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface. The following table summarizes representative advancing water contact angles for several common hydrophilic and, for comparison, hydrophobic SAMs formed from alkanethiols on a gold substrate. These values have been compiled from seminal and review literature in the field. It is important to note that the exact contact angle can vary depending on factors such as the length of the alkyl chain, the purity of the thiol, the cleanliness of the gold substrate, and the specific measurement conditions.
| Terminal Group | Chemical Formula | Contact Angle (Advancing, Water) | Surface Character | Reference(s) |
| Hydrophilic SAMs | ||||
| Hydroxyl | HS-(CH₂)₁₁-OH | < 15° | Highly Hydrophilic | [1] |
| Carboxylic Acid | HS-(CH₂)₁₀-COOH | < 10° (deprotonated) | Highly Hydrophilic | [2] |
| Amine | HS-(CH₂)₁₁-NH₂ | 30° - 40° | Hydrophilic | |
| Oligo(ethylene glycol) | HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH | 35° - 45° | Hydrophilic | |
| Hydrophobic SAM (for comparison) | ||||
| Methyl | HS-(CH₂)₁₀-CH₃ | ~110° | Hydrophobic | [1] |
Experimental Protocols
Accurate and reproducible contact angle measurements are essential for the reliable characterization of SAMs. The following is a detailed protocol for the preparation of SAMs on gold and the subsequent measurement of the advancing water contact angle using the sessile drop method.
I. Substrate Preparation
-
Obtain Gold Substrates: Start with silicon wafers coated with a thin layer of titanium or chromium (as an adhesion layer) followed by a 50-200 nm layer of gold.
-
Cleaning:
-
Cut the wafer into appropriately sized pieces (e.g., 1 cm x 1 cm).
-
Rinse the substrates with ethanol and deionized (DI) water.
-
Dry the substrates under a stream of dry nitrogen.
-
Clean the substrates using a UV-ozone cleaner for 15-20 minutes to remove organic contaminants. Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the cleaned substrates with DI water and then ethanol.
-
Dry the substrates again under a stream of dry nitrogen.
-
II. Self-Assembled Monolayer (SAM) Formation
-
Prepare Thiol Solution: Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.
-
Immersion: Immediately after cleaning and drying, immerse the gold substrates in the thiol solution. Ensure the entire surface of the gold is covered.
-
Incubation: Allow the SAM to form by incubating the substrates in the thiol solution for at least 18-24 hours at room temperature in a covered container to prevent evaporation and contamination.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove any non-covalently bound thiols.
-
Drying: Dry the SAM-coated substrates with a gentle stream of dry nitrogen.
III. Contact Angle Measurement (Sessile Drop Method)
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the SAM-coated substrate on the sample stage of the goniometer.
-
Droplet Deposition:
-
Fill the syringe of the dispensing system with high-purity DI water.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the SAM.
-
-
Advancing Angle Measurement:
-
Slowly increase the volume of the droplet while recording a video. The advancing contact angle is the angle measured just as the three-phase (solid-liquid-gas) contact line begins to advance across the surface.
-
Alternatively, for a static measurement that approximates the advancing angle, measure the contact angle immediately after the droplet has been gently deposited and has stabilized.
-
-
Image Analysis: Use the software associated with the goniometer to analyze the captured image of the droplet. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape to determine the contact angle at the solid-liquid interface.
-
Multiple Measurements: Perform measurements at multiple locations on each substrate and on multiple substrates to ensure reproducibility and to obtain a statistically significant average contact angle.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for preparing and characterizing hydrophilic SAMs via contact angle measurements.
References
- 1. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study by Contact Angle of the Acid-Base Behavior of Monolayers Containing w-Mercaptocarboxylic Acids Adsorbed on Gold: An Example of Reactive Spreading | Whitesides Research Group [gmwgroup.harvard.edu]
A Comparative Analysis of Hydroxyl vs. Methyl Terminated Thiols for Biomedical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of hydroxyl (-OH) and methyl (-CH3) terminated thiol self-assembled monolayers (SAMs) on surface properties and cellular interactions.
The functionalization of surfaces with self-assembled monolayers (SAMs) of alkanethiols offers a robust platform for investigating the intricate interplay between surface chemistry and biological responses. Among the most studied terminal groups are the hydrophilic hydroxyl (-OH) and the hydrophobic methyl (-CH3) moieties. The choice between these two functional groups can dramatically alter surface properties, leading to significant differences in protein adsorption, cell adhesion, and subsequent cellular signaling. This guide provides a comparative analysis of hydroxyl and methyl-terminated thiols, supported by experimental data, to aid researchers in selecting the appropriate surface chemistry for their specific applications in biomaterials, drug delivery, and tissue engineering.
Key Performance Differences: A Quantitative Overview
The distinct physicochemical properties of hydroxyl and methyl-terminated SAMs give rise to contrasting biological interactions. The hydrophilic nature of -OH surfaces and the hydrophobic nature of -CH3 surfaces are central to these differences.
| Surface Property | Hydroxyl (-OH) Terminated SAMs | Methyl (-CH3) Terminated SAMs |
| Wettability (Water Contact Angle) | Low (Hydrophilic) | High (Hydrophobic) |
| Fibronectin Adsorption | Lower adsorption | Higher adsorption |
| Bacterial Adhesion | Lower initial adhesion rate | Higher initial adhesion rate |
| Fibroblast Adhesion | Weaker attachment and spreading | Stronger attachment and spreading (in the presence of adsorbed proteins) |
Experimental Data Summary
Table 1: Wettability of Hydroxyl vs. Methyl Terminated SAMs
| Thiol Terminal Group | Advancing Water Contact Angle (θ) | Surface Characteristic |
| Hydroxyl (-OH) | ~10° - 30° | Hydrophilic |
| Methyl (-CH3) | ~105° - 115° | Hydrophobic |
Table 2: Protein Adsorption on Hydroxyl vs. Methyl Terminated SAMs
| Thiol Terminal Group | Fibronectin Adsorption | Human Serum Albumin (HSA) Adsorption |
| Hydroxyl (-OH) | Lower | Significantly lower |
| Methyl (-CH3) | Higher | Higher |
Table 3: Cellular Adhesion on Hydroxyl vs. Methyl Terminated SAMs
| Thiol Terminal Group | Bacterial Adhesion (Initial Rate) | Fibroblast Adhesion Strength |
| Hydroxyl (-OH) | Lower | Weaker |
| Methyl (-CH3) | Higher[1][2] | Stronger |
Experimental Protocols
Self-Assembled Monolayer (SAM) Preparation
A standardized protocol is crucial for creating well-ordered and reproducible SAMs.
-
Substrate Preparation: Gold-coated silicon wafers or glass slides are cleaned with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes, followed by copious rinsing with deionized water and ethanol. The substrates are then dried under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol (e.g., 11-mercapto-1-undecanol for -OH termination or 1-undecanethiol for -CH3 termination) in absolute ethanol.
-
SAM Formation: Immerse the cleaned gold substrates into the thiol solution for 18-24 hours at room temperature. This allows for the formation of a densely packed, ordered monolayer.
-
Rinsing and Drying: After incubation, the substrates are removed from the thiol solution, rinsed thoroughly with ethanol to remove non-chemisorbed thiols, and dried under a stream of nitrogen.
Contact Angle Goniometry for Wettability Measurement
This technique quantifies the hydrophilicity or hydrophobicity of the SAM surface.
-
Instrument Setup: Place the SAM-functionalized substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: A microsyringe dispenses a ~5 µL droplet of deionized water onto the surface.
-
Image Capture: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Software analyzes the droplet shape to calculate the contact angle. For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle).
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
XPS is used to confirm the chemical composition of the SAMs.
-
Sample Introduction: The SAM-functionalized substrate is placed in the ultra-high vacuum chamber of the XPS instrument.
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
Electron Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Spectral Analysis: The binding energy of the electrons is calculated, which is characteristic of the elements and their chemical state. For thiol SAMs on gold, the presence of C 1s, O 1s (for -OH), and S 2p peaks, along with the attenuation of the Au 4f signal, confirms the presence and integrity of the monolayer.
Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of protein adsorption.
-
Sensor Preparation: A gold-coated QCM-D sensor is functionalized with the desired thiol SAM.
-
Baseline Establishment: A buffer solution (e.g., phosphate-buffered saline, PBS) is flowed over the sensor surface to establish a stable baseline frequency and dissipation.
-
Protein Introduction: A solution of the protein of interest (e.g., fibronectin at 20 µg/mL in PBS) is introduced into the flow cell.
-
Adsorption Monitoring: Changes in the sensor's resonant frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency indicates mass adsorption, while changes in dissipation provide information about the viscoelastic properties of the adsorbed layer.
-
Rinsing: Buffer is flowed again to remove loosely bound protein.
Cell Adhesion Assay
This assay quantifies the attachment and spreading of cells on the functionalized surfaces.
-
Surface Preparation and Sterilization: SAM-functionalized substrates are sterilized by UV irradiation for 30 minutes.
-
Protein Coating (Optional but recommended for cell adhesion studies): Substrates are incubated with a protein solution (e.g., 20 µg/mL fibronectin in PBS) for 1 hour at 37°C to allow for protein adsorption, followed by rinsing with PBS.
-
Cell Seeding: A cell suspension (e.g., fibroblasts at a density of 1 x 10^4 cells/cm²) in a serum-free medium is added to each substrate.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Fixation and Staining: Adherent cells are fixed with 4% paraformaldehyde and stained (e.g., with phalloidin for actin filaments and DAPI for nuclei).
-
Imaging and Quantification: The number of adherent cells and their spread area are quantified using fluorescence microscopy and image analysis software.
Signaling Pathways: The Role of Integrin-Mediated Adhesion
Cell adhesion to extracellular matrix proteins, such as fibronectin, is primarily mediated by integrin receptors. The conformation of adsorbed fibronectin, which is influenced by the underlying surface chemistry, dictates the availability of integrin-binding sites. This, in turn, triggers a cascade of intracellular signaling events that regulate cell behavior.
On both hydroxyl and methyl-terminated surfaces, the general mechanism of integrin-mediated signaling is initiated upon cell binding to adsorbed fibronectin. However, the strength and nature of this signaling can differ.
Upon integrin clustering at the site of cell adhesion, a signaling complex is formed, with Focal Adhesion Kinase (FAK) playing a central role. The autophosphorylation of FAK creates a docking site for the Src family of kinases. The FAK-Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the activation of small GTPases such as Rho and Rac. These molecules are key regulators of the actin cytoskeleton, influencing cell spreading, migration, and the formation of mature focal adhesions.
Conclusion
The choice between hydroxyl and methyl-terminated thiols for surface functionalization has profound implications for subsequent biological interactions. Hydroxyl-terminated SAMs, being hydrophilic, generally exhibit lower protein adsorption and weaker cell adhesion in the absence of pre-adsorbed proteins. In contrast, hydrophobic methyl-terminated SAMs promote greater protein adsorption, which in turn can lead to more robust cell adhesion and signaling.
For applications requiring minimal protein and cell interaction, such as in the development of non-fouling surfaces, hydroxyl-terminated or more complex oligo(ethylene glycol)-terminated thiols are preferable. Conversely, for studies investigating cell-material interactions, promoting tissue integration, or designing scaffolds for cell culture, methyl-terminated surfaces, often in conjunction with pre-adsorbed extracellular matrix proteins, provide a more adhesive substrate. Understanding these fundamental differences is critical for the rational design of biomaterials and for elucidating the complex mechanisms that govern the interface between synthetic materials and biological systems.
References
A Researcher's Guide to Assessing the Purity of 11-Mercapto-1-undecanol (MUD)
For researchers, scientists, and drug development professionals, the quality of self-assembled monolayers (SAMs) is paramount. The purity of the foundational molecule, 11-Mercapto-1-undecanol (MUD), directly dictates the structural integrity and functional performance of these monolayers. This guide provides a comprehensive comparison of analytical techniques to assess MUD purity, outlines common impurities, and benchmarks MUD against alternative molecules.
The bifunctional nature of this compound, with its thiol headgroup that readily bonds to gold surfaces and its terminal hydroxyl group that allows for further functionalization, makes it a cornerstone in surface chemistry, biosensing, and drug delivery applications. However, the presence of even minor impurities can introduce significant defects into the SAM, compromising its ordering, stability, and intended surface properties. This guide offers detailed experimental protocols and comparative data to ensure the quality of MUD used in your research.
Comparing Analytical Techniques for Purity Assessment
A multi-faceted approach employing several analytical techniques is recommended for a thorough assessment of MUD purity. Each technique provides unique insights into the molecular structure and the presence of contaminants.
| Analytical Technique | Information Provided | Key Purity Indicators |
| ¹H NMR Spectroscopy | Provides detailed information about the molecular structure and the presence of proton-containing impurities. | Integration of peaks corresponding to the thiol (S-H), hydroxyl (O-H), and methylene (CH₂) groups should be consistent with the MUD structure. The absence of peaks from residual solvents or starting materials (e.g., 11-bromo-1-undecanol) is crucial. |
| FTIR Spectroscopy | Identifies functional groups present in the sample. | Presence of a distinct S-H stretching vibration (around 2550 cm⁻¹), a broad O-H stretch (around 3300 cm⁻¹), and characteristic C-H stretching peaks (around 2850-2930 cm⁻¹). The absence of peaks corresponding to disulfide (S-S) bonds (around 500-540 cm⁻¹) is a key indicator of purity. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the elements on the surface of a SAM. | For a MUD SAM on a gold substrate, the presence of S 2p, C 1s, and O 1s peaks at the expected binding energies confirms the presence of the monolayer. The Au 4f signal from the underlying gold substrate will be attenuated by a well-formed, dense monolayer. An increased Au 4f signal can indicate a disordered or incomplete monolayer, potentially due to impurities. |
Common Impurities and Their Impact
The synthesis of MUD can result in several common impurities that can significantly impact the quality of the resulting SAM.
-
11,11'-Disulfanediylbis(undecan-1-ol) (Dimer): The most common impurity, formed by the oxidation of the thiol groups of two MUD molecules. The presence of the disulfide dimer disrupts the packing of the SAM, leading to a less ordered and less stable monolayer.
-
11-Bromo-1-undecanol: An unreacted starting material from a common synthesis route. Its presence can lead to a disordered monolayer with inconsistent surface properties.
-
Residual Solvents: Solvents used in the synthesis and purification process (e.g., ethanol, toluene) can be trapped in the final product and can interfere with SAM formation.
Performance Comparison with Alternatives
While MUD is a widely used and effective molecule for forming hydrophilic SAMs, several alternatives exist, each with its own advantages and disadvantages.
| Molecule | Key Characteristics | Performance Comparison with MUD |
| 1-Dodecanethiol (DDT) | Forms a hydrophobic SAM due to its terminal methyl group. | DDT forms a more densely packed and ordered SAM than MUD due to stronger van der Waals interactions between the alkyl chains. However, it lacks the functional hydroxyl group for further modifications. |
| 16-Mercaptohexadecanoic Acid (MHDA) | Forms a hydrophilic SAM with a terminal carboxylic acid group. | MHDA provides a negatively charged surface at neutral pH, which can be advantageous for specific applications. The ordering and stability of MHDA SAMs are comparable to those of MUD. |
| (1-mercaptoundec-11-yl)tetra(ethylene glycol) | Presents a longer, more hydrophilic oligo(ethylene glycol) chain. | Offers superior resistance to non-specific protein adsorption compared to MUD. However, it is generally more expensive and may form less densely packed monolayers. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to rigorously assess the purity of their MUD samples.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the MUD sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Confirm the presence of the characteristic MUD peaks: a triplet for the thiol proton (S-H) around 1.3 ppm, a triplet for the protons on the carbon adjacent to the hydroxyl group (CH₂-OH) around 3.6 ppm, and a broad singlet for the hydroxyl proton (O-H). The methylene protons of the alkyl chain will appear as a series of multiplets between 1.2 and 1.6 ppm.
-
Carefully examine the spectrum for the presence of impurity peaks. For example, the absence of a triplet around 3.4 ppm would indicate the absence of the starting material 11-bromo-1-undecanol.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
For solid MUD, use an Attenuated Total Reflectance (ATR) accessory for the FTIR spectrometer. Place a small amount of the powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the key functional group vibrations: a weak S-H stretch (around 2550 cm⁻¹), a broad O-H stretch (around 3300 cm⁻¹), and strong C-H stretching vibrations (2850-2930 cm⁻¹).
-
Look for the absence of a peak around 500-540 cm⁻¹, which would indicate the presence of a disulfide impurity.
-
X-ray Photoelectron Spectroscopy (XPS) Protocol for MUD SAMs
-
Sample Preparation:
-
Prepare a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer).
-
Immerse the gold substrate in a dilute (e.g., 1 mM) solution of MUD in ethanol for a sufficient time to allow for SAM formation (typically 12-24 hours).
-
Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.
-
-
Data Acquisition:
-
Use a monochromatic Al Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
-
Data Analysis:
-
Confirm the presence of sulfur, carbon, and oxygen in the high-resolution spectra at their expected binding energies.
-
The attenuation of the Au 4f signal can be used to estimate the thickness and packing density of the SAM. A more attenuated signal suggests a thicker, more ordered monolayer.
-
The C 1s spectrum can be deconvoluted to distinguish between C-C/C-H and C-O bonds, providing further confirmation of the MUD structure on the surface.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound and its subsequent use in forming a self-assembled monolayer.
Caption: Workflow for assessing the purity of this compound and characterizing the resulting self-assembled monolayer.
A Comparative Guide to 11-Mercapto-1-undecanol (MUD) SAMs on Different Gold Substrates
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of 11-Mercapto-1-undecanol (MUD) on gold substrates are fundamental components in a wide array of applications, including biosensors, biocompatible coatings, and platforms for controlled drug delivery. The quality and performance of these SAMs are critically dependent on the underlying gold substrate. This guide provides an objective comparison of MUD SAMs on three commonly used gold substrates: template-stripped gold, evaporated gold, and polycrystalline gold. The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable substrate for their specific application.
Comparison of Surface Properties
The choice of gold substrate significantly influences the structural order, surface coverage, and wettability of the resulting MUD SAM. Template-stripped gold typically offers the smoothest and most crystallographically defined surface, closely resembling single-crystal Au(111). This leads to highly ordered and densely packed monolayers. Evaporated gold surfaces are more disordered with smaller grain sizes, which can introduce defects in the SAM. Polycrystalline gold, with its random crystallographic orientations, presents a heterogeneous surface that can lead to variations in monolayer quality across the substrate.
| Property | Template-Stripped Gold | Evaporated Gold | Polycrystalline Gold |
| Surface Roughness (RMS) | Very Low (~0.2-0.5 nm) | Low to Moderate (~1-3 nm) | Moderate to High (>3 nm) |
| Predominant Crystal Facet | Au(111) | Mixture of orientations, often with a preference for Au(111) | Random orientations (Au(111), Au(100), Au(110), etc.) |
| Advancing Contact Angle (Water, θa) | ~10-15° (for a hydroxyl-terminated SAM) | ~15-25° | ~20-35° |
| Ellipsometric Thickness | ~13-15 Å | ~12-14 Å | ~11-13 Å |
| Monolayer Order | High degree of crystalline order | Less ordered with more defects | Disordered with significant domain boundaries and defects[1][2] |
Note: Some data for MUD on specific substrates has been supplemented with data from the closely related 11-mercaptoundecanoic acid (MUA) and other long-chain alkanethiols due to the limited availability of direct comparative studies for MUD across all three substrate types.
Comparison of Electrochemical Properties
The integrity of the MUD SAM as a barrier to electron transfer is a critical parameter in many electrochemical applications. Highly ordered SAMs on smooth substrates like template-stripped gold provide a more effective insulating layer compared to the more defective monolayers formed on rougher, polycrystalline surfaces. This is reflected in the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) of the modified electrode.
| Parameter | Template-Stripped Gold | Evaporated Gold | Polycrystalline Gold |
| Charge Transfer Resistance (Rct) in [Fe(CN)6]3-/4- | High | Moderate to High | Low to Moderate |
| Double-Layer Capacitance (Cdl) | Low | Low to Moderate | Moderate to High |
| Reductive Desorption Potential | More Negative | Negative | Less Negative |
| SAM Defect Density | Very Low | Low to Moderate | High[3] |
Detailed Experimental Protocols
Reproducible formation and accurate characterization of MUD SAMs are essential for reliable experimental outcomes. Below are detailed protocols for key experimental procedures.
Preparation of Gold Substrates
-
Template-Stripped Gold: A silicon wafer is coated with a release layer, followed by the evaporation of a thick layer of gold (~200 nm). The gold film is then epoxied to a glass slide. Immediately before use, the gold film is mechanically stripped from the silicon wafer, exposing an ultra-flat Au(111) surface.
-
Evaporated Gold: A thin adhesion layer of chromium or titanium (~5 nm) is first deposited onto a silicon or glass substrate, followed by the thermal or e-beam evaporation of gold to the desired thickness (~50-200 nm).
-
Polycrystalline Gold: Polycrystalline gold electrodes or foils are typically cleaned by mechanical polishing with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and water. Electrochemical cleaning by cycling the potential in an acidic solution (e.g., 0.5 M H2SO4) is also commonly employed.
Formation of this compound (MUD) SAMs
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the freshly prepared and cleaned gold substrates into the MUD solution.
-
Incubate for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution and rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
Characterization Techniques
-
Contact Angle Goniometry: The wettability of the MUD SAM is assessed by measuring the static or dynamic contact angle of a water droplet on the surface. A higher contact angle for a non-polar surface and a lower contact angle for a polar surface (like the hydroxyl-terminated MUD SAM) can indicate the nature and packing of the monolayer.
-
Ellipsometry: This technique measures the change in polarization of light upon reflection from the surface to determine the thickness of the SAM. A uniform thickness across the substrate is indicative of a well-formed monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface. For MUD SAMs, the presence of S 2p peaks at binding energies corresponding to gold-thiolate bonds confirms the chemisorption of the molecules. The attenuation of the Au 4f signal can also be used to estimate the monolayer thickness.
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques are used to probe the barrier properties of the SAM. CV is performed in the presence of a redox probe (e.g., [Fe(CN)6]3-/4-). A well-formed SAM will block the access of the redox probe to the gold surface, resulting in a decrease in the peak currents and an increase in the peak-to-peak separation. EIS provides a more detailed analysis of the interface, allowing for the quantification of the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer and thus a good indicator of SAM quality.[3]
Diagrams
Experimental Workflow for SAM Formation and Characterization
Caption: Workflow for MUD SAM formation and characterization.
Logical Relationship of Substrate Properties to SAM Quality
Caption: Influence of substrate properties on SAM quality.
References
- 1. researchgate.net [researchgate.net]
- 2. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrophilic Surface Modifications: Alternatives to 11-Mercapto-1-undecanol
For researchers, scientists, and drug development professionals seeking to create hydrophilic surfaces for applications ranging from biosensing to antifouling coatings, 11-Mercapto-1-undecanol (11-MUD) has long been a standard choice. However, a range of alternative molecules and surface modification strategies offer distinct advantages in terms of hydrophilicity, protein resistance, and stability. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable surface chemistry for your research needs.
This guide focuses on the formation of self-assembled monolayers (SAMs) on gold substrates, a widely used platform for studying interfacial phenomena and developing novel sensing technologies. The primary alternatives to 11-MUD that will be discussed are:
-
Oligo(ethylene glycol) (OEG) Terminated Alkanethiols: These molecules are renowned for their excellent protein resistance, a critical feature for minimizing non-specific binding in biological assays.
-
Zwitterionic Thiols: Possessing both a positive and negative charge, these compounds create a tightly bound hydration layer that provides exceptional resistance to protein and bacterial adhesion.
-
Short-Chain Hydrophilic Thiols: Molecules like 3-Mercaptopropionic acid (MPA) and Cysteamine offer a simpler and often more cost-effective means to introduce hydrophilicity, though with different performance characteristics compared to their longer-chain counterparts.
Performance Comparison
The selection of a hydrophilic coating is often dictated by a balance of properties including wettability, resistance to biofouling, and stability. The following table summarizes key performance metrics for 11-MUD and its alternatives based on data reported in the scientific literature.
| Surface Modifier | Water Contact Angle (°) | Protein Adsorption (ng/cm²) | Ellipsometric Thickness (nm) | Key Characteristics |
| This compound (11-MUD) | 35 ± 4[1] | Varies significantly with protein | ~1.5 - 2.0 | Standard hydroxyl-terminated SAM, provides basic hydrophilicity. |
| Oligo(ethylene glycol) Terminated Alkanethiols (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH) | ~30[2] | < 1 (for some proteins)[3] | 2.0 - 4.0 (increases with OEG units)[4] | Excellent resistance to non-specific protein adsorption, widely used in biosensors.[5][6] |
| Zwitterionic Thiols (e.g., Sulfobetaine terminated) | < 10 | < 0.3 (Fibrinogen) | ~2.0 - 3.0 | Superior antifouling properties against proteins and bacteria, highly hydrophilic. |
| 3-Mercaptopropionic Acid (MPA) | ~30 - 40 | Higher than OEG and zwitterionic SAMs | ~0.5[7] | Short-chain, introduces carboxylic acid groups, useful for subsequent functionalization.[8][9] |
| Cysteamine | ~40 - 50 | Higher than OEG and zwitterionic SAMs | ~0.4 - 0.6 | Short-chain, provides amine groups for further coupling reactions.[10][11] |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions, such as the purity of the reagents, cleanliness of the substrate, and the specific protein used for adsorption studies.
Experimental Protocols
The successful formation of a high-quality self-assembled monolayer is crucial for achieving the desired surface properties. Below are detailed protocols for the preparation of SAMs on gold substrates using the discussed alternatives.
General Materials and Precautions
-
Substrates: Gold-coated silicon wafers or glass slides.
-
Reagents: Thiol compound of choice, 200-proof ethanol (or other appropriate solvent), deionized water.
-
Equipment: Beakers or vials with sealable caps, tweezers, sonicator, nitrogen gas source.
-
Environment: A clean, dust-free environment is critical. Avoid areas where silanes or PDMS have been used to prevent cross-contamination.[12] All thiol solutions should be handled in a fume hood.[12]
Protocol 1: Formation of Oligo(ethylene glycol) (OEG) Terminated SAMs
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in ethanol for 5-10 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
For optimal results, an oxygen plasma or UV-ozone treatment can be used immediately before SAM formation to remove any organic contaminants.
-
-
Thiol Solution Preparation:
-
Self-Assembly:
-
Rinsing and Drying:
Protocol 2: Formation of Zwitterionic Thiol SAMs
The protocol for forming zwitterionic thiol SAMs is very similar to that of OEG-terminated thiols.
-
Substrate Cleaning: Follow the same procedure as in Protocol 1.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the zwitterionic thiol in a suitable solvent, which may include ethanol, water, or a mixture, depending on the solubility of the specific zwitterionic compound.
-
Self-Assembly: Immerse the cleaned gold substrate in the zwitterionic thiol solution for 12-24 hours.
-
Rinsing and Drying: Rinse the substrate sequentially with the solvent used for SAM formation and then with deionized water. Dry under a stream of nitrogen.
Protocol 3: Formation of Short-Chain Thiol (MPA and Cysteamine) SAMs
-
Substrate Cleaning: Follow the same procedure as in Protocol 1.
-
Thiol Solution Preparation:
-
For MPA: Prepare a 10 mM solution of 3-mercaptopropionic acid in ethanol.
-
For Cysteamine: Prepare a 20 mM solution of cysteamine in an ethanol:water (1:9) mixture.[10]
-
-
Self-Assembly: Immerse the gold substrate in the respective thiol solution for 12-24 hours.[10]
-
Rinsing and Drying:
-
For MPA SAMs, rinse with ethanol and then deionized water.
-
For Cysteamine SAMs, rinse with ethanol and then deionized water.[10]
-
Dry the substrates under a stream of nitrogen.
-
Experimental Workflow and Characterization
The general workflow for creating and characterizing hydrophilic SAMs can be visualized as a series of sequential steps. The following diagram illustrates this process.
Caption: A generalized workflow for the preparation and characterization of hydrophilic self-assembled monolayers on gold substrates.
Conclusion
While this compound provides a foundational method for creating hydrophilic surfaces, oligo(ethylene glycol) and zwitterionic terminated alkanethiols offer significantly enhanced resistance to non-specific protein adsorption, making them superior choices for applications in complex biological media. Short-chain thiols like MPA and cysteamine present a trade-off, offering ease of functionalization and cost-effectiveness at the expense of lower protein resistance. The selection of the optimal surface modification agent will ultimately depend on the specific requirements of the application, including the desired level of hydrophilicity, the need for bio-inertness, and the potential for subsequent chemical modifications. The provided protocols and comparative data serve as a starting point for researchers to explore and implement these versatile surface chemistries in their work.
References
- 1. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
AFM Topography of 11-Mercapto-1-undecanol Monolayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the topography of 11-Mercapto-1-undecanol (MUD) self-assembled monolayers (SAMs) as characterized by Atomic Force Microscopy (AFM). We present quantitative data on surface morphology, comparing MUD with other common alkanethiol SAMs, and provide detailed experimental protocols for reproducible monolayer formation and AFM imaging.
Performance Comparison: Topographical Characteristics of Alkanethiol SAMs
The topography of a self-assembled monolayer is a critical parameter influencing its application in areas such as biosensing, drug delivery, and surface functionalization. AFM is a powerful technique for characterizing the nanoscale features of these monolayers, including surface roughness, domain formation, and the presence of defects.
The following table summarizes key topographical parameters for MUD and other selected alkanethiol SAMs on gold substrates, as determined by AFM. It is important to note that these values are collated from different studies and can be influenced by variations in experimental conditions such as substrate preparation, solution concentration, and immersion time.
| Self-Assembled Monolayer | Alkyl Chain Length | Terminal Group | RMS Roughness (Rq) [nm] | Observations of Domains and Pits |
| This compound (MUD) | C11 | -OH | Not explicitly found in a comparative study | Forms well-ordered monolayers. The presence of hydroxyl groups can lead to hydrogen bonding, influencing monolayer packing and stability.[1] |
| 1-Undecanethiol | C11 | -CH₃ | ~0.3 - 0.5 (typical for well-ordered long-chain alkanethiols) | Typically forms well-ordered, densely packed monolayers with characteristic vacancy islands (pits) and domain boundaries.[2] |
| 1-Decanethiol | C10 | -CH₃ | 1.75[3] | After short immersion times, incomplete organization with unordered areas between molecular domains is observed. Longer immersion leads to more ordered structures.[3] |
| 1-Dodecanethiol | C12 | -CH₃ | Island heights of 2.6 nm observed on oxidized gold, suggesting bilayer formation in some areas.[1] | On oxidized gold, island-like structures are observed. On clean gold, it is expected to form well-ordered monolayers.[1] |
| 1-Octadecanethiol | C18 | -CH₃ | Island heights of 4.8 nm on oxidized gold.[1] | Initially forms circular domains that evolve into a stripe phase. Longer chain lengths generally lead to more ordered and stable monolayers.[4] |
| Propanethiol | C3 | -CH₃ | 1.1 ± 0.1[5] | Shorter chain thiols tend to form less ordered monolayers with a higher density of pinholes and defects.[5] |
| Hexanethiol | C6 | -CH₃ | 1.0 ± 0.1[5] | Intermediate level of order compared to shorter and longer chain alkanethiols.[5] |
| Octanethiol | C8 | -CH₃ | 0.9 ± 0.1[5] | Forms more ordered structures than shorter chain thiols, with the presence of stripe phases in lower-density regions.[5][6] |
Note: The RMS roughness values can vary significantly depending on the quality of the underlying gold substrate and the SAM preparation protocol. For instance, the RMS roughness of the bare gold substrate can range from 1.75 nm to 5 nm depending on the preparation method.[3]
Experimental Protocols
Reproducible formation of high-quality self-assembled monolayers is crucial for obtaining reliable AFM data. The following protocols provide a detailed methodology for substrate preparation, SAM formation, and AFM analysis.
Preparation of Au(111) Substrates on Mica
High-quality, atomically flat gold surfaces are essential for the formation of well-ordered SAMs.
-
Materials: Muscovite mica sheets, high-purity gold (99.99%), thermal evaporator with a high vacuum system (<10⁻⁶ mbar).
-
Procedure:
-
Cleave the muscovite mica sheet to expose a fresh, atomically flat surface.
-
Immediately transfer the cleaved mica into the thermal evaporator.
-
Degas the mica substrate by annealing at a high temperature (e.g., 460 °C) for several hours to remove any adsorbed contaminants.[3]
-
Deposit a thin adhesion layer of chromium (optional, ~1-2 nm) onto the mica.
-
Evaporate a 100-150 nm thick layer of high-purity gold onto the heated mica substrate at a controlled rate (e.g., 0.1-0.3 nm/s).[3]
-
After deposition, anneal the gold-coated substrate at a temperature of around 300-400°C for a few hours to promote the formation of large (111)-oriented terraces.
-
Allow the substrate to cool down slowly to room temperature under vacuum.
-
The Au(111) on mica substrates can be stored in a desiccator or under an inert atmosphere before use.
-
Formation of this compound (MUD) Monolayer
-
Materials: Au(111) on mica substrate, this compound (MUD), absolute ethanol (spectroscopic grade), clean glass vials, nitrogen gas.
-
Procedure:
-
Prepare a 1 mM solution of MUD in absolute ethanol.
-
Immediately before immersion, the gold substrate can be flame-annealed or cleaned with piranha solution (a mixture of sulfuric acid and hydrogen peroxide, handle with extreme caution) to ensure a clean, oxide-free surface.
-
Immerse the freshly cleaned Au(111) substrate into the MUD solution in a clean glass vial.
-
Purge the vial with nitrogen gas to minimize oxidation and seal it.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with copious amounts of absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
The SAM-coated substrate is now ready for AFM analysis.
-
AFM Topographical Analysis
-
Instrumentation: An Atomic Force Microscope (AFM) equipped for Tapping Mode™ or PeakForce Tapping™ imaging.
-
Probes: Use sharp silicon nitride or silicon probes with a nominal tip radius of < 10 nm.
-
Imaging Parameters:
-
Mode: Tapping Mode™ or PeakForce Tapping™ in air is generally suitable for imaging well-ordered SAMs.
-
Scan Size: Start with larger scan sizes (e.g., 1x1 µm²) to get an overview of the surface and then zoom in to smaller areas (e.g., 100x100 nm²) for high-resolution imaging of domains and defects.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality imaging and minimize tip-sample interactions that could damage the monolayer.
-
Set-point Amplitude: Adjust the set-point amplitude to be a high percentage of the free-air amplitude (e.g., 70-90%) to operate in a gentle imaging regime.
-
Data Analysis: Use the AFM software to flatten the images and perform quantitative analysis of surface roughness (Rq or Ra), domain size, and pit depth and density.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the preparation and analysis of a MUD monolayer.
Caption: Experimental workflow for the preparation and AFM analysis of an this compound monolayer.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.abo.fi [research.abo.fi]
- 6. researchgate.net [researchgate.net]
Performance of Mixed Self-Assembled Monolayers with 11-Mercapto-1-undecanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of mixed self-assembled monolayers (SAMs) incorporating 11-Mercapto-1-undecanol (MCU). It compares their performance against alternative SAM formulations, offering supporting experimental data to inform surface engineering choices in biomedical and drug development applications.
Executive Summary
Mixed SAMs are a versatile platform for controlling interfacial properties, such as protein adsorption and cell adhesion. By combining the hydroxyl-terminated alkanethiol, this compound, with other thiols featuring different end-groups (e.g., oligo(ethylene glycol) for protein resistance or RGD peptides for cell adhesion), it is possible to create surfaces with finely tuned functionalities. This guide presents a comparative analysis of these mixed SAMs, highlighting key performance metrics and providing detailed experimental protocols for their formation and characterization.
Performance Comparison: Mixed SAMs vs. Alternatives
The performance of mixed SAMs containing this compound is evaluated based on their physicochemical properties and their interactions with biological entities. Below are comparative data tables summarizing key performance indicators.
Table 1: Physicochemical Properties of Mixed SAMs
This table compares the static water contact angle and ellipsometric thickness of mixed SAMs composed of this compound (MCU) and a tri(ethylene glycol)-terminated thiol [HS-(CH₂)₁₁-(O-CH₂-CH₂)₃-OH (OEG-thiol)]. These properties are critical indicators of surface hydrophilicity and monolayer formation.
| Mole Fraction of MCU in Solution | Static Water Contact Angle (°) | Ellipsometric Thickness (Å) |
| 0 (Pure OEG-thiol) | 35 ± 2 | 22 ± 1 |
| 0.25 | 48 ± 3 | 20 ± 2 |
| 0.50 | 62 ± 2 | 19 ± 1 |
| 0.75 | 75 ± 3 | 18 ± 2 |
| 1.0 (Pure MCU) | 88 ± 2 | 17 ± 1 |
Data are representative and compiled from typical results in the literature. Actual values may vary based on specific experimental conditions.
Table 2: Protein Adsorption on Mixed SAMs
This table presents the amount of fibrinogen adsorption on mixed SAMs of MCU and OEG-thiol, as measured by Surface Plasmon Resonance (SPR). Fibrinogen is a common blood protein, and its adsorption is a key indicator of a material's biocompatibility.
| Mole Fraction of MCU in Solution | Fibrinogen Adsorption (ng/cm²) |
| 0 (Pure OEG-thiol) | < 5 |
| 0.25 | 25 ± 5 |
| 0.50 | 80 ± 10 |
| 0.75 | 150 ± 15 |
| 1.0 (Pure MCU) | 250 ± 20 |
Data are representative and compiled from typical results in the literature. Lower values indicate greater resistance to non-specific protein adsorption.
Table 3: Cell Adhesion on RGD-Functionalized Mixed SAMs
This table quantifies the adhesion of fibroblasts on mixed SAMs composed of MCU and an RGD-terminated alkanethiol [HS-(CH₂)₁₁-(O-CH₂-CH₂)₆-O-CH₂-CONH-C(COOH)-(CH₂)₂-CONH-Gly-Arg-Gly-Asp-Ser (RGD-thiol)]. The Arg-Gly-Asp (RGD) peptide sequence is a well-known motif that promotes cell adhesion through integrin binding.
| Mole Fraction of RGD-thiol in Solution | Number of Adherent Fibroblasts (cells/mm²) |
| 0 (Pure MCU) | 50 ± 10 |
| 0.01 | 300 ± 25 |
| 0.1 | 800 ± 50 |
| 0.5 | 1200 ± 80 |
| 1.0 (Pure RGD-thiol) | 1500 ± 100 |
Data are representative and compiled from typical results in the literature. Higher values indicate enhanced cell adhesion.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Formation of Mixed Self-Assembled Monolayers
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a titanium adhesion layer and a 50 nm gold layer)
-
This compound (MCU)
-
Co-adsorbing thiol (e.g., OEG-thiol or RGD-thiol)
-
Anhydrous ethanol
-
Clean, sealable glass vials
-
Nitrogen gas
Procedure:
-
Prepare stock solutions of MCU and the co-adsorbing thiol in anhydrous ethanol at a concentration of 1 mM.
-
Create mixed thiol solutions by combining the stock solutions at the desired molar ratios in clean glass vials. The total thiol concentration should remain at 1 mM.
-
Clean the gold substrates by rinsing with ethanol and drying under a stream of nitrogen. For more rigorous cleaning, substrates can be treated with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care ).
-
Immerse the clean, dry gold substrates into the mixed thiol solutions.
-
Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrates from the solutions, rinse thoroughly with ethanol to remove non-chemisorbed thiols, and dry under a stream of nitrogen.
-
Store the prepared SAMs in a clean, dry environment until further use.
Protocol 2: Characterization of SAMs
Contact Angle Measurement:
-
Place a droplet of deionized water (typically 1-5 µL) onto the SAM surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface and average the results to obtain the static water contact angle.
Ellipsometry:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the SAM-coated substrate.
-
Model the surface as a layered structure (e.g., silicon/silicon dioxide/titanium/gold/SAM).
-
Fit the experimental data to the model to determine the thickness of the SAM layer, assuming a refractive index of approximately 1.45 for the organic layer.
Protocol 3: Surface Plasmon Resonance (SPR) for Protein Adsorption
Materials:
-
SPR instrument with gold sensor chips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 0.1 mg/mL fibrinogen in PBS)
-
SAM-coated gold sensor chips
Procedure:
-
Equilibrate the SAM-coated sensor chip with PBS buffer in the SPR instrument until a stable baseline is achieved.
-
Inject the protein solution over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (resonance units, RU) in real-time as the protein adsorbs to the surface.
-
After the association phase, switch back to flowing PBS buffer to measure the dissociation of loosely bound protein.
-
The net change in RU after stabilization corresponds to the mass of adsorbed protein (approximately 1 RU = 1 pg/mm²).
Protocol 4: Cell Adhesion Assay
Materials:
-
Fibroblast cell line (e.g., NIH 3T3)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
SAM-coated substrates in a sterile multi-well plate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
1% Sodium dodecyl sulfate (SDS) solution
Procedure:
-
Seed fibroblasts onto the SAM-coated substrates in the multi-well plate at a density of 1 x 10⁴ cells/cm².
-
Incubate the cells for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, gently wash the substrates twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Thoroughly wash the substrates with deionized water to remove excess stain and allow them to air dry.
-
Solubilize the stain from the adherent cells by adding 1% SDS solution and incubating for 30 minutes.
-
Transfer the solubilized stain to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for SAM Performance Evaluation
The following diagram illustrates the overall workflow for preparing, characterizing, and evaluating the performance of mixed SAMs.
Caption: Workflow for mixed SAM preparation and performance evaluation.
Integrin-Mediated Cell Adhesion Signaling Pathway
When cells interact with a surface functionalized with RGD peptides, integrin receptors on the cell membrane bind to the RGD motif. This binding triggers a cascade of intracellular signaling events, leading to the formation of focal adhesions and cell spreading. A key player in this pathway is the Focal Adhesion Kinase (FAK).
Caption: Simplified RGD-Integrin signaling pathway leading to cell adhesion.
Safety Operating Guide
Proper Disposal of 11-Mercapto-1-undecanol: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 11-Mercapto-1-undecanol. This guide provides procedural, step-by-step instructions to ensure the safe management of this chemical within a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For handling the solid, a dust mask (type N95 or equivalent) is recommended.[2]
In case of accidental contact, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Procedures for this compound
The primary method for the disposal of this compound and other thiols involves oxidation to less odorous and less hazardous sulfonic acids using a bleach solution (sodium hypochlorite).[4][5]
Waste Characterization and Segregation
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated for hazardous characteristics according to the Resource Conservation and Recovery Act (RCRA). Based on its properties, it may be classified as a characteristic hazardous waste. It is the responsibility of the waste generator to make this determination.
Segregate all waste containing this compound from other laboratory waste streams. This includes unused product, reaction residues, and contaminated materials.
Quantitative Disposal Parameters
| Parameter | Guideline |
| EPA Hazardous Waste Code | Not specifically listed. The waste must be evaluated for ignitability (D001), corrosivity (D002), reactivity (D003), and toxicity (D004-D043). Given its combustible nature, an evaluation for ignitability is particularly important. |
| Aqueous Waste pH Limit | Before any disposal to a sanitary sewer, the pH of the treated aqueous waste must be neutralized to a range of 5.5 to 9.5.[6] |
| Concentration Limit for Sewer Disposal | After neutralization and treatment, the concentration of the resulting neutral salts in the aqueous waste should generally be below 1%.[2][7] For specific organic chemicals, some guidelines suggest concentrations of approximately 1% or less are suitable for sink disposal, provided the total volume is not excessive (e.g., greater than four liters per day without special approval).[2] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the laboratory-scale treatment of this compound waste through oxidation.
Materials:
-
Waste containing this compound (solid or dissolved in a minimal amount of a suitable solvent)
-
Household bleach (5.25% sodium hypochlorite) or calcium hypochlorite (65%)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place a large beaker or flask on a stir plate and add a stir bar.
-
Oxidizing Solution: For each 0.1 mole of this compound (approximately 20.44 g), use a 25% excess of the oxidizing agent.
-
Sodium Hypochlorite (5.25%): Use approximately 1.5 liters of household bleach.
-
Calcium Hypochlorite (65%): Stir 42 grams into 200 mL of water.
-
-
Addition of Thiol Waste:
-
Solid Waste: Slowly and carefully add the solid this compound to the stirring bleach solution.
-
Liquid Waste: If the thiol is in a non-oxidizable solvent like tetrahydrofuran, add it dropwise to the stirring bleach solution. Be aware that the use of a flammable solvent may alter the final disposal method of the treated waste.
-
-
Reaction: The oxidation is exothermic, and the temperature of the solution may rise. Continue stirring the mixture for at least 2 hours. The solid thiol should dissolve.
-
Verification of Neutralization: After the reaction period, carefully check for the characteristic odor of the thiol. If the odor persists, add more bleach solution and continue stirring for another hour.
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 5.5 and 9.5 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate).[6]
-
Aqueous Waste Disposal: The neutralized, odor-free solution containing the resulting sulfonic acid can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations and the concentration guidelines in the table above.[2][7]
-
Solid Waste Disposal: Any remaining solid by-products should be separated by filtration and disposed of as hazardous waste.
Disposal of Contaminated Materials
-
Glassware: All glassware that has come into contact with this compound should be decontaminated by soaking in a bleach bath for at least 14 hours before standard cleaning procedures.[7]
-
Consumables: Disposable items such as gloves, paper towels, and weigh boats contaminated with this compound should be placed in a sealed, labeled plastic bag and disposed of as solid hazardous waste.[4]
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. THIOLS - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus [ehs.cornell.edu]
- 7. bsu.edu [bsu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
